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  • Product: 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine
  • CAS: 1781349-81-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine in Target Cells

Abstract This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel small molecule, 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine. While direct experimental data fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel small molecule, 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine. While direct experimental data for this specific compound is not yet publicly available, this document synthesizes current knowledge from the broader class of 2-aminothiazole derivatives to propose a well-grounded, putative mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and molecular pharmacology. We will explore the likely intracellular signaling pathways targeted by this compound, propose detailed experimental protocols for mechanism-of-action studies, and present the information with the scientific integrity and logical flow expected by the scientific community.

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of a diverse range of biologically active compounds.[1][2] Derivatives of 2-aminothiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties. The subject of this guide, 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine, incorporates key structural features—a 2-aminothiazole core, a methyl group at the 5-position, and a trifluoromethyl-substituted phenyl ring at the 4-position—that suggest a strong potential for biological activity, particularly in the context of oncology.

Postulated Mechanism of Action: A Focus on Anticancer Activity

Based on extensive research into structurally related 2-aminothiazole derivatives, the most probable mechanism of action for 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine is the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The primary putative mechanisms are detailed below.

Inhibition of Pro-Survival Kinase Signaling

A predominant mechanism of action for many anticancer 2-aminothiazole derivatives is the inhibition of protein kinases that are critical for tumor growth and survival.[5][6] The most frequently targeted pathways include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[5] Overactivation of this pathway is a common feature in many cancers. It is plausible that 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine acts as an inhibitor of key kinases within this cascade, such as PI3K or mTOR.

  • Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis.[6] Their inhibition leads to defects in cell division and can induce apoptosis in cancer cells.

Diagram: Putative Inhibition of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 5-Methyl-4-(2-trifluoromethyl-phenyl) -thiazol-2-ylamine Compound->PI3K Inhibition

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway.

Disruption of Microtubule Dynamics

Another well-established anticancer mechanism for thiazole-containing compounds is the interference with microtubule polymerization.[5][7] Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine could disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Diagram: Proposed Disruption of Tubulin Polymerization

Tubulin_Inhibition cluster_normal Normal Cell Division cluster_inhibition Inhibition by Compound Tubulin α/β-Tubulin Heterodimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Arrest Cell Cycle Arrest (G2/M) Spindle Mitotic Spindle Microtubules->Spindle Division Cell Division Spindle->Division Compound 5-Methyl-4-(2-trifluoromethyl-phenyl) -thiazol-2-ylamine Compound->Tubulin Inhibition of Polymerization Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed disruption of tubulin polymerization.

Experimental Protocols for Mechanism of Action Elucidation

To validate the putative mechanisms of action of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine, a series of well-established in vitro assays should be performed. The following protocols provide a roadmap for these investigations.

Cell Viability and Proliferation Assays

The initial step is to determine the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assays

To investigate the effect on pro-survival kinase signaling, both biochemical and cell-based assays are necessary.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for PI3K)

  • Assay Setup: In a 96-well plate, add the recombinant human PI3K enzyme, the substrate (e.g., PIP2), and ATP.

  • Compound Addition: Add varying concentrations of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of product (e.g., PIP3) formed using a suitable detection method, such as a luminescence-based assay.

  • Data Analysis: Determine the IC50 value for kinase inhibition.

Protocol: Western Blot Analysis for Pathway Modulation

  • Cell Treatment and Lysis: Treat cancer cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key phosphorylated and total proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Cell Cycle and Apoptosis Analysis

To assess the impact on cell cycle progression and apoptosis, flow cytometry-based assays are highly informative.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the compound at 1x and 2x IC50 concentrations for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Protocol: Apoptosis Assay using Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Quantitative Data from Related Compounds

While specific data for 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine is unavailable, the following table presents representative quantitative data for other 2-aminothiazole derivatives, illustrating the range of potencies observed for this class of compounds.

Compound ClassTarget/ActivityIC50/EC50 RangeReference
2-Aminothiazole DerivativesPI3Kα Inhibition0.086 µM[6]
Thiazole-based CompoundsAurora A Kinase Inhibition79 nM[6]
2-Amino-4-arylthiazolesAnticancer (various cell lines)Low µM to nM[8][9]
Thiazole DerivativesCyclooxygenase (COX) InhibitionVaries[4]

Conclusion and Future Directions

This technical guide has outlined a plausible mechanism of action for 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine, centered on its potential as an anticancer agent that likely targets pro-survival kinase signaling pathways and/or disrupts microtubule dynamics. The provided experimental protocols offer a clear and logical framework for the systematic investigation of these hypotheses.

Future research should focus on executing these in vitro studies to generate direct evidence for the compound's mechanism of action. Positive findings from these initial assays would warrant further investigation, including in vivo efficacy studies in animal models of cancer and detailed pharmacokinetic and toxicological profiling. The insights gained from these studies will be crucial in determining the therapeutic potential of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine and guiding its further development as a potential clinical candidate.

References

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  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Structural and Biophysical Characterization of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine

A Senior Application Scientist's Perspective on Methodologies and Mechanistic Insights Abstract This technical guide provides a comprehensive overview of the experimental workflows for determining the crystal structure a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Methodologies and Mechanistic Insights

Abstract

This technical guide provides a comprehensive overview of the experimental workflows for determining the crystal structure and binding affinity of the novel small molecule, 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine. This compound belongs to the thiazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, step-by-step protocols for X-ray crystallography and Surface Plasmon Resonance (SPR) as applied to this specific molecule. The guide emphasizes the rationale behind experimental choices and the integration of structural data with binding kinetics to inform drug discovery efforts.

Introduction: The Scientific Imperative

The thiazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The subject of this guide, 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine, is a compound of significant interest due to its unique substitution pattern, which is hypothesized to confer high target specificity and favorable pharmacokinetic properties. The trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity.[4] Understanding the precise three-dimensional arrangement of its atoms through X-ray crystallography and quantifying its interaction with a biological target are critical steps in elucidating its mechanism of action and advancing it through the drug discovery pipeline.

For the purpose of this illustrative guide, we will consider a hypothetical yet plausible biological target: Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology. Substituted thiazoles have been reported as potent CDK inhibitors.[5][6][7]

Part I: Elucidation of the Three-Dimensional Architecture via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[8][9][10] This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which are invaluable for understanding the molecule's conformational preferences and potential interaction points.

The Art and Science of Crystallization: From Solute to a Well-Ordered Lattice

The primary and often most challenging step in X-ray crystallography is obtaining a high-quality single crystal.[11][12] For a small molecule like 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine, a variety of crystallization methods can be employed.

Experimental Protocol: Vapor Diffusion for Crystallization

  • Solvent Selection: Begin by screening a range of solvents to determine the solubility of the compound. A suitable solvent system for vapor diffusion will be one in which the compound is soluble, and a less-volatile "anti-solvent" in which it is poorly soluble.

  • Hanging Drop Setup:

    • Prepare a stock solution of the compound in a volatile solvent (e.g., acetone) at a concentration near saturation.

    • In a well of a 24-well crystallization plate, add 500 µL of the anti-solvent (e.g., hexane).

    • On a siliconized glass coverslip, pipette a 2 µL drop of the compound's stock solution.

    • Invert the coverslip and seal the well. The vapor of the more volatile solvent will slowly diffuse into the reservoir, gradually increasing the concentration of the compound in the drop to a supersaturated state, leading to crystallization.

  • Incubation and Observation: Incubate the plate at a constant temperature (e.g., 18°C) and monitor for crystal growth over several days to weeks.

Causality: The slow evaporation of the solvent is crucial to allow the molecules to arrange themselves into a well-ordered crystal lattice rather than crashing out as an amorphous precipitate.[11]

Data Acquisition and Structure Solution

Once a suitable crystal (ideally >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and subjected to an intense X-ray beam.[11]

Experimental Protocol: X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal is carefully selected and mounted on a cryo-loop.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (cryo-cooling) to minimize radiation damage. Data is collected using a diffractometer equipped with a dual-source (Mo and Cu) CCD detector.[8]

  • Data Processing: The diffraction pattern, consisting of a series of spots, is indexed, integrated, and scaled using appropriate software to generate a file of reflection intensities.

  • Structure Solution and Refinement: The phase problem is solved using direct methods, and the resulting electron density map is used to build the molecular model. The model is then refined to achieve the best fit with the experimental data.

Xray_Workflow cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Compound_Synthesis Compound Synthesis & Purification Solvent_Screening Solvent Screening Compound_Synthesis->Solvent_Screening Vapor_Diffusion Vapor Diffusion Setup Solvent_Screening->Vapor_Diffusion Crystal_Growth Crystal Growth Vapor_Diffusion->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Xray_Diffraction X-ray Diffraction Crystal_Mounting->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Phase_Determination Phase Determination Data_Processing->Phase_Determination Model_Building Model Building Phase_Determination->Model_Building Structure_Refinement Structure Refinement Model_Building->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Data Presentation: Crystallographic Data

The final output of a successful crystallographic experiment is a set of coordinates that describe the position of each atom in the crystal lattice. This data is typically deposited in a public database such as the Protein Data Bank (PDB) for macromolecules or the Cambridge Structural Database (CSD) for small molecules.

Parameter Value
Chemical FormulaC11H9F3N2S
Molecular Weight274.26 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a, b, c (Å)Hypothetical Data
α, β, γ (°)Hypothetical Data
Resolution (Å)1.5
R-work / R-free0.045 / 0.050

Part II: Quantifying Molecular Interactions through Binding Affinity Studies

Binding affinity is a measure of the strength of the interaction between a ligand and its target protein. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[13][14][15][16][17]

The Foundation of SPR: Immobilization of the Target Protein

In a typical SPR experiment for a small molecule-protein interaction, the protein is immobilized on the sensor chip surface, and the small molecule is flowed over the surface as the analyte.[14][17]

Experimental Protocol: Amine Coupling of CDK2

  • Sensor Chip Activation: A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • Protein Immobilization: A solution of CDK2 (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) is injected over the activated surface. The primary amines on the protein surface react with the NHS esters to form covalent amide bonds.

  • Deactivation: Any remaining active esters are quenched by an injection of 1 M ethanolamine-HCl, pH 8.5.

Trustworthiness: A reference flow cell is prepared in the same way but without the injection of the protein to allow for the subtraction of non-specific binding and bulk refractive index changes.

Real-Time Monitoring of Binding Events

With the target protein immobilized, the small molecule is injected at various concentrations to measure the binding kinetics.

Experimental Protocol: SPR Binding Analysis

  • Analyte Preparation: Prepare a series of dilutions of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Measurement: Inject the analyte solutions over the sensor and reference surfaces at a constant flow rate. The binding is monitored in real-time as a change in the refractive index, measured in Resonance Units (RU).[13]

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_preparation Preparation cluster_analysis Binding Analysis cluster_results Results Chip_Activation Sensor Chip Activation Protein_Immobilization Protein Immobilization Chip_Activation->Protein_Immobilization Surface_Deactivation Surface Deactivation Protein_Immobilization->Surface_Deactivation Analyte_Injection Analyte Injection (Multiple Concentrations) Surface_Deactivation->Analyte_Injection Real_Time_Monitoring Real-Time Binding Monitoring Analyte_Injection->Real_Time_Monitoring Data_Fitting Data Fitting & Kinetic Analysis Real_Time_Monitoring->Data_Fitting Kinetic_Parameters ka, kd, KD Data_Fitting->Kinetic_Parameters

Data Presentation: Binding Kinetics

The kinetic parameters derived from the SPR analysis provide a quantitative measure of the binding affinity and the stability of the complex.

Parameter Value Unit
ka (Association Rate)1.5 x 10^5M⁻¹s⁻¹
kd (Dissociation Rate)3.0 x 10⁻³s⁻¹
KD (Dissociation Constant)20nM

Expertise & Experience: A low nanomolar KD value, as shown in the hypothetical data above, would indicate a high-affinity interaction, making 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine a promising lead compound for further optimization.

Synthesis and Conclusion: Integrating Structure and Affinity

The crystal structure of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine provides a static snapshot of its preferred conformation. This structural information, when combined with the dynamic binding data from SPR, allows for the development of a structure-activity relationship (SAR). For instance, the orientation of the trifluoromethyl-phenyl group relative to the thiazole core, as determined by crystallography, can be correlated with its binding affinity for CDK2. This integrated understanding is crucial for rational drug design, enabling targeted modifications to the molecule to enhance its potency and selectivity.

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  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022, February 20). Frontiers. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine

Introduction 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine is a novel small molecule with therapeutic potential. A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine is a novel small molecule with therapeutic potential. A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is critical for its development as a safe and effective drug.[1][2][3] This guide provides a comprehensive framework for the preclinical pharmacokinetic characterization of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and emphasize the importance of robust bioanalytical methods. The structural features of the molecule, including the thiazole ring and the trifluoromethyl group, may influence its metabolic stability and interactions with drug-metabolizing enzymes.[4]

I. Bioanalytical Method Development and Validation using LC-MS/MS

The cornerstone of any pharmacokinetic study is a robust and validated bioanalytical method to accurately quantify the parent drug and its potential metabolites in biological matrices.[5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and speed.[5][7][8]

Core Principles of Method Development

The development of a bioanalytical method for 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine will involve a systematic process to achieve optimal sensitivity, selectivity, and reproducibility.[5] Key considerations include the selection of an appropriate internal standard (IS), optimization of sample preparation, chromatographic separation, and mass spectrometric detection.[5][9]

Experimental Protocol: LC-MS/MS Method Development
  • Analyte and Internal Standard (IS) Selection :

    • Obtain a pure reference standard of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine.

    • Select a suitable internal standard (IS). An ideal IS is a stable, isotopically labeled version of the analyte or a structurally similar compound with similar chromatographic and ionization properties.

  • Mass Spectrometry Optimization :

    • Infuse a standard solution of the analyte and IS into the mass spectrometer to optimize the MS/MS parameters.

    • Operate in multiple reaction monitoring (MRM) mode using positive electrospray ionization.[8][9]

    • Determine the precursor and product ion transitions for both the analyte and the IS to ensure specificity.

  • Chromatographic Conditions :

    • Develop a reversed-phase HPLC or UHPLC method to achieve good peak shape and resolution from endogenous matrix components.

    • A C18 column is a common starting point.[9]

    • The mobile phase will likely consist of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[8][9]

  • Sample Preparation :

    • Develop a sample preparation method to extract the analyte and IS from the biological matrix (e.g., plasma, urine, tissue homogenates).

    • Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[6] The choice will depend on the analyte's properties and the required sensitivity.

  • Method Validation :

    • Validate the method according to regulatory guidelines (e.g., FDA or EMA).[5]

    • Key validation parameters include:

      • Linearity and Range

      • Accuracy and Precision (intra- and inter-day)

      • Selectivity and Specificity

      • Matrix Effect

      • Recovery

      • Stability (bench-top, freeze-thaw, and long-term)[8]

Data Presentation: Bioanalytical Method Validation Summary
ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Stability Analyte concentration within ±15% of the initial concentration

II. In Vitro ADME Profiling

In vitro assays are essential for early assessment of a compound's ADME properties, providing critical data to guide further development.

A. Metabolic Stability

Metabolic stability assays predict how quickly a compound is metabolized, which helps in estimating its in vivo half-life and clearance.[10][11] These studies are typically conducted using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[12][13]

Experimental Protocol: Microsomal Stability Assay
  • Preparation :

    • Prepare a stock solution of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound, and liver microsomes.

  • Incubation :

    • Pre-incubate the mixture at 37°C.[12]

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (a necessary cofactor for many metabolic enzymes).[11][14]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[12]

  • Sample Processing and Analysis :

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard.[12]

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using the validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis :

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]

Data Presentation: Metabolic Stability Parameters
ParameterDescription
In Vitro Half-life (t½) The time it takes for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) The rate of metabolism by the liver, independent of blood flow.
B. Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins influences its distribution, availability to reach its target, and its clearance.[15][16] Only the unbound fraction of a drug is pharmacologically active.[17]

Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for PPB determination as it is less prone to experimental artifacts.[15][17]

  • Apparatus Setup :

    • Use a commercially available equilibrium dialysis apparatus with a semipermeable membrane.

    • Add plasma to one side of the membrane and a buffer solution containing the test compound to the other.

  • Incubation :

    • Incubate the apparatus at 37°C with gentle shaking to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Analysis :

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Analyze the concentration of the compound in both samples using the validated LC-MS/MS method.

  • Calculation :

    • Calculate the fraction unbound (fu) using the concentrations in the plasma and buffer chambers.

C. Cell Permeability (Caco-2 Assay)

The Caco-2 cell permeability assay is a widely used in vitro model to predict the oral absorption of drugs.[18][19][20] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[20]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture :

    • Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[21]

  • Permeability Assessment :

    • Wash the cell monolayers with pre-warmed transport buffer.[21]

    • For apical-to-basolateral (A-to-B) transport, add the test compound to the apical (donor) side and collect samples from the basolateral (receiver) side at various time points.[20][21]

    • For basolateral-to-apical (B-to-A) transport, add the test compound to the basolateral (donor) side and collect samples from the apical (receiver) side.[20]

  • Sample Analysis :

    • Quantify the concentration of the compound in the collected samples using the validated LC-MS/MS method.

  • Data Analysis :

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[20]

D. Cytochrome P450 (CYP) Inhibition

Assessing the potential of a new chemical entity to inhibit major CYP450 enzymes is crucial to predict potential drug-drug interactions (DDIs).[14][22][23]

Experimental Protocol: CYP Inhibition Assay (IC50 Determination)
  • Incubation :

    • Incubate human liver microsomes with a specific CYP probe substrate in the presence of varying concentrations of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine.

    • Initiate the reaction by adding NADPH.

  • Analysis :

    • After a set incubation time, stop the reaction and analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Calculation :

    • Determine the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50).[24]

Data Presentation: CYP Inhibition Profile
CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2 PhenacetinTo be determined
CYP2C9 TolbutamideTo be determined
CYP2C19 S-MephenytoinTo be determined
CYP2D6 DextromethorphanTo be determined
CYP3A4 MidazolamTo be determined

III. In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a compound in a living system.[1][2][3]

Study Design
  • Animal Model : Rodents (mice or rats) are commonly used for initial PK studies.[1][2]

  • Dosing Routes : Administer the compound via intravenous (IV) and oral (PO) routes to determine key PK parameters, including bioavailability.

  • Blood Sampling : Collect serial blood samples at predetermined time points after dosing.

  • Bioanalysis : Process the blood samples to plasma and analyze for the drug concentration using the validated LC-MS/MS method.

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability
Experimental Workflow Diagram

G cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetic Study MetStab Metabolic Stability (Microsomes/Hepatocytes) Dosing Dosing (IV and PO) MetStab->Dosing Guides Dose Selection PPB Plasma Protein Binding (Equilibrium Dialysis) Perm Permeability (Caco-2 Assay) Perm->Dosing Informs Oral Dosing CYP CYP450 Inhibition (IC50 Determination) Sampling Blood Sampling Dosing->Sampling Analysis Plasma Analysis (LC-MS/MS) Sampling->Analysis PK_Params PK Parameter Calculation Analysis->PK_Params

Sources

Exploratory

Discovery and Structural Characterization of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 2-aminothiazole scaffold is a privileged structure in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] This guide provides an in-depth technical framework for the discovery, synthesis, and rigorous structural characterization of a specific, fluorinated analogue: 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine. We will detail a proposed synthetic route based on the venerable Hantzsch thiazole synthesis and outline a multi-technique analytical workflow essential for unambiguous structural validation. This document serves as a practical guide for researchers engaged in the synthesis and development of novel heterocyclic entities, emphasizing the causality behind experimental choices and the integration of modern analytical techniques for comprehensive characterization.

Introduction and Rationale

Thiazole derivatives are a cornerstone of modern drug discovery, with established roles as anticancer, anti-inflammatory, and antimicrobial agents.[5][6][7][8] The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[9] The target molecule, 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine, combines the proven 2-aminothiazole core with a methyl group at the C5 position and a sterically demanding, electronically distinct 2-trifluoromethylphenyl moiety at C4. This specific combination presents an interesting candidate for library development and biological screening.

Rigorous structural characterization is paramount to ensure that downstream biological data is unequivocally linked to the correct molecular entity. This guide provides the strategic and tactical details for achieving this certainty.

Synthetic Pathway: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains the most reliable and versatile method for constructing the 2-aminothiazole ring system.[1][2][10] The core transformation involves the condensation of an α-haloketone with a thiourea. We propose an efficient one-pot, two-step synthesis starting from the commercially available 1-(2-(trifluoromethyl)phenyl)ethan-1-one.

Proposed Synthetic Scheme

The reaction proceeds via an initial α-bromination of the precursor ketone, 2-acetyl-1-propione, followed by in-situ cyclocondensation with thiourea.

Hantzsch Synthesis cluster_synthesis One-Pot Synthesis ketone 1-(2-(Trifluoromethyl)phenyl)propan-1-one haloketone α-Bromo Intermediate ketone->haloketone α-Bromination bromine CuBr₂ thiourea Thiourea solvent Ethanol/Chloroform product 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine haloketone->product Cyclocondensation

Caption: Proposed one-pot Hantzsch synthesis pathway.

Experimental Protocol: One-Pot α-Bromination/Cyclization

Causality: A one-pot synthesis is chosen for its efficiency, reducing the need to isolate the often lachrymatory and unstable α-bromoketone intermediate.[6] Copper(II) bromide serves as a convenient and effective brominating agent for aromatic ketones.[6]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-(trifluoromethyl)phenyl)propan-1-one (1.0 eq), Copper(II) bromide (2.2 eq), and a 1:1 mixture of chloroform and ethyl acetate.

  • α-Bromination: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone. This step typically takes 4-6 hours.

  • Cyclocondensation: After the α-bromination is complete (as indicated by TLC), add thiourea (1.5 eq) directly to the reaction mixture.

  • Ring Formation: Continue to reflux the mixture for an additional 3-5 hours. Monitor the formation of the product by TLC.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove copper salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[11] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine.[1]

Structural Elucidation: A Multi-Technique Approach

Confirmation of the molecular structure requires a synergistic combination of analytical techniques. The following workflow represents a self-validating system for structural confirmation.

Characterization_Workflow cluster_nmr NMR Suite synthesis Purified Product ms Mass Spectrometry (MS) synthesis->ms Mol. Weight & Formula nmr NMR Spectroscopy synthesis->nmr Connectivity & Environment xray X-ray Crystallography (If Applicable) synthesis->xray 3D Structure (Unambiguous) final Structurally Confirmed Compound ms->final h_nmr ¹H NMR c_nmr ¹³C NMR f_nmr ¹⁹F NMR nmr->final xray->final

Caption: Comprehensive workflow for structural characterization.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and elemental formula.

  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

  • Expected Results: The protonated molecule [M+H]⁺ should be observed with a mass-to-charge ratio (m/z) corresponding to the exact mass of C₁₁H₁₁F₃N₂S. This provides the first piece of evidence for a successful synthesis.

ParameterExpected Value
Molecular FormulaC₁₁H₁₀F₃N₂S
Exact Mass259.0568
[M+H]⁺260.0646
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR is essential for this compound.

3.2.1. ¹H NMR Spectroscopy

  • Objective: To identify all unique proton environments and their neighboring protons.

  • Expected Spectrum (in DMSO-d₆):

    • ~7.5-7.8 ppm (m, 4H): A complex multiplet corresponding to the four protons on the 2-trifluoromethylphenyl ring.

    • ~7.2 ppm (s, 2H): A broad singlet for the two protons of the primary amine (-NH₂). The chemical shift can be variable and the peak may exchange with D₂O.

    • ~2.4 ppm (s, 3H): A sharp singlet for the three protons of the methyl group at the C5 position of the thiazole ring.

3.2.2. ¹⁹F NMR Spectroscopy

  • Objective: To confirm the presence and environment of the trifluoromethyl group. This technique is highly specific and sensitive.

  • Expected Spectrum:

    • ~ -60 to -65 ppm (s, 3F): A single, sharp singlet is predicted for the -CF₃ group attached to the aromatic ring.[12][13] Its position ortho to the point of attachment to the thiazole ring defines its chemical environment. The absence of coupling confirms no adjacent fluorine or hydrogen atoms within a three-bond range.

3.2.3. ¹³C NMR Spectroscopy

  • Objective: To identify all unique carbon environments.

  • Expected Spectrum (in DMSO-d₆): The spectrum will be highly informative, especially due to C-F coupling.

    • ~168 ppm: Carbon of the C2-amine on the thiazole ring.

    • ~148 ppm: Quaternary carbon C4 of the thiazole ring.

    • ~120-135 ppm: A complex region containing the six carbons of the phenyl ring. The carbon attached to the -CF₃ group (C2') will appear as a quartet with a coupling constant (²JCF) of approximately 32 Hz.[13][14]

    • ~124 ppm (q, ¹JCF ≈ 272 Hz): The carbon of the trifluoromethyl group will appear as a prominent quartet due to coupling with the three fluorine atoms.[13][15] This is a key diagnostic signal.

    • ~115 ppm: Quaternary carbon C5 of the thiazole ring.

    • ~14 ppm: Carbon of the C5-methyl group.

Predicted NMR Data Summary
Technique Expected Chemical Shift (δ, ppm) and Multiplicity
¹H NMR ~7.5-7.8 (m, 4H, Ar-H), ~7.2 (br s, 2H, -NH₂), ~2.4 (s, 3H, -CH₃)
¹⁹F NMR ~ -62 (s, 3F, -CF₃)
¹³C NMR ~124 (q, ¹JCF ≈ 272 Hz, -CF₃), plus signals for 10 other carbons.
Single-Crystal X-ray Crystallography
  • Objective: To provide unambiguous, three-dimensional structural proof.

  • Protocol:

    • Crystal Growth: High-quality single crystals must be grown, typically by slow evaporation from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

    • Data Collection: A suitable crystal is mounted and irradiated with X-rays. Diffraction data is collected on a diffractometer.

    • Structure Solution: The collected data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and intermolecular interactions.[16]

  • Significance: While not always required if spectroscopic data is definitive, an X-ray crystal structure is the gold standard for structural proof and is invaluable for subsequent structure-based drug design efforts.[5][17]

Conclusion

The synthesis and characterization of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine leverages established chemical principles while creating a novel molecular entity of potential interest in drug discovery. The proposed one-pot Hantzsch synthesis offers an efficient route to the target compound. A comprehensive analytical workflow, integrating HRMS with a full suite of NMR techniques (¹H, ¹³C, and ¹⁹F), provides a robust and self-validating system for structural confirmation. This guide provides the necessary technical detail and scientific rationale to empower researchers to confidently synthesize and characterize this and related heterocyclic compounds, ensuring the integrity of their chemical matter for further biological investigation.

References

  • Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers - Benchchem. (n.d.).
  • Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N - Benchchem. (n.d.).
  • Zhu, J., et al. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 58(4), 1847-1862. DOI: 10.1021/jm501127s. Available at: [Link]

  • Zhu, J., et al. (2015). Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. ACS Publications. Available at: [Link]

  • ChEMBL. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of... ChEMBL Database. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved March 24, 2026, from [Link]

  • Technical Whitepaper: Crystal Structure Analysis of Thiazole Derivatives - Benchchem. (n.d.).
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved March 24, 2026, from [Link]

  • A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES, 85(8), 1959-1968. Available at: [Link]

  • Validating the Structure of 3-(2-(Trifluoromethyl)phenyl)propanal: A Comparative Guide to 1H and 19F NMR Spectroscopy - Benchchem. (n.d.).
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Available at: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). Semantic Scholar. Available at: [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). MDPI. Available at: [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Available at: [Link]

  • Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. (2018). Journal of Heterocyclic Chemistry, 55, 769. Available at: [Link]

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026). MDPI. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 24, 2026, from [Link]

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (2019). ResearchGate. Available at: [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PMC. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). Semantic Scholar. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PMC. Available at: [Link]

  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. (2014). PubMed. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. (2022). MDPI. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Retrieved March 24, 2026, from [Link]

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Protocols & Analytical Methods

Method

NMR Spectroscopy Characterization of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine: An Application Note

Abstract This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural elucidation and characterization of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural elucidation and characterization of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document provides researchers, scientists, and drug development professionals with detailed, step-by-step protocols for one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Beyond procedural instructions, this note delves into the causality behind experimental choices, ensuring a deep understanding of the principles and empowering users to adapt these methods to similar small molecules.

Introduction: The Imperative for Unambiguous Characterization

5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine is a substituted thiazole derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. The presence of a trifluoromethyl group and a substituted aromatic ring necessitates a robust analytical approach for unambiguous structural confirmation and purity assessment. NMR spectroscopy stands as the cornerstone technique for this purpose, providing detailed information about the molecular framework, connectivity, and the electronic environment of each nucleus.[1][2]

The incorporation of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3] This also introduces a unique NMR-active nucleus, ¹⁹F, which offers a powerful and sensitive probe for characterization.[4][5][6][7] The high natural abundance (100%) and sensitivity of the ¹⁹F nucleus make ¹⁹F NMR an invaluable tool, providing spectra with a wide chemical shift range and often simplified analysis due to the absence of background signals in most biological and organic systems.[4][6][8]

This application note will guide the user through a suite of NMR experiments designed to provide a complete structural picture of the title compound.

Foundational Principles: Why NMR for this Molecule?

The structural complexity of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine, with its distinct aromatic, heterocyclic, and aliphatic moieties, requires a multi-faceted analytical approach. NMR spectroscopy is uniquely suited for this challenge by providing several key pieces of information:

  • Chemical Shift (δ): The position of an NMR signal reveals the electronic environment of a nucleus, allowing for the differentiation of protons, carbons, and fluorine atoms in various parts of the molecule.[9]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal, providing crucial stoichiometric information.[9]

  • Spin-Spin Coupling (J-coupling): The splitting of NMR signals into multiplets provides information about the connectivity of atoms, specifically which nuclei are adjacent to one another (typically through 2-3 bonds).[9]

  • Through-Space Correlations (NOE): The Nuclear Overhauser Effect can reveal the spatial proximity of nuclei, which is critical for determining stereochemistry and conformation.

The combination of ¹H, ¹³C, and ¹⁹F NMR, augmented by 2D correlation experiments, allows for the assembly of the molecular structure piece by piece, much like solving a puzzle.

Diagrammatic Overview of the NMR Characterization Workflow

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition (for Connectivity) cluster_analysis Data Analysis & Structure Elucidation Prep Weigh & Dissolve 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine Solvent Select Deuterated Solvent (e.g., CDCl3, DMSO-d6) Prep->Solvent Tube Transfer to 5 mm NMR Tube Solvent->Tube H1 ¹H NMR (Proton Environments & Counts) Tube->H1 C13 ¹³C NMR (Carbon Skeleton) H1->C13 F19 ¹⁹F NMR (Trifluoromethyl Group) C13->F19 COSY ¹H-¹H COSY (Proton-Proton Correlations) F19->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlations) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) HSQC->HMBC Process Fourier Transform & Phasing HMBC->Process Assign Assign Signals Process->Assign Structure Assemble Structure Assign->Structure

Caption: Workflow for the comprehensive NMR analysis of the target compound.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of NMR data is critically dependent on proper sample preparation. A homogenous solution free of particulate matter and paramagnetic impurities is essential for obtaining sharp, well-resolved spectra.[10]

Protocol 1: Preparation of the NMR Sample

  • Weighing the Sample: Accurately weigh 5-25 mg of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[11][12]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The use of deuterated solvents is necessary for the spectrometer's deuterium lock system and to avoid large solvent signals in ¹H NMR spectra.[11][12]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[10] Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette into a clean NMR tube.[12] This prevents interference with the magnetic field homogeneity.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, unscratched 5 mm NMR tube.[12][13]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

1D NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR ¹⁹F NMR
Pulse Program zg30zgpg30zg
Number of Scans 16-641024-409632-128
Spectral Width 16 ppm240 ppm200 ppm
Acquisition Time ~2-3 s~1-2 s~1-2 s
Relaxation Delay 2 s2 s2 s
2D NMR Data Acquisition

Two-dimensional NMR experiments are crucial for establishing the connectivity within the molecule.[14][15][16]

Protocol 2: Acquiring 2D NMR Spectra

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). It is invaluable for tracing out proton networks, such as those in the aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment shows correlations between protons and the carbons to which they are directly attached.[15] This allows for the unambiguous assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). HMBC is essential for identifying quaternary carbons and piecing together the different fragments of the molecule.

Diagrammatic Representation of Key 2D NMR Correlations

G cluster_cosy ¹H-¹H COSY cluster_hsqc ¹H-¹³C HSQC cluster_hmbc ¹H-¹³C HMBC H1 H_aromatic H2 H_aromatic H1->H2 J-coupling C1 C_aromatic H3 H_aromatic C1->H3 ¹JCH C_quat C_quat H_Me H_methyl C_quat->H_Me ²JCH or ³JCH

Caption: Visualization of fundamental 2D NMR correlations.

Spectral Interpretation and Structural Assignment

Expected ¹H NMR Spectral Features
  • Aromatic Protons: The four protons on the trifluoromethyl-phenyl ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a complex multiplet structure due to proton-proton and potentially proton-fluorine couplings.

  • Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent and concentration.

  • Methyl Protons (-CH₃): The three protons of the methyl group attached to the thiazole ring will appear as a sharp singlet in the aliphatic region (typically δ 2.0-2.5 ppm).

Expected ¹³C NMR Spectral Features
  • Aromatic and Thiazole Carbons: The carbons of the phenyl and thiazole rings will resonate in the downfield region (typically δ 110-170 ppm).

  • Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

  • Methyl Carbon (-CH₃): The methyl carbon will appear as a singlet in the upfield region (typically δ 15-25 ppm).

Expected ¹⁹F NMR Spectral Features
  • Trifluoromethyl Group (-CF₃): A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group.[7] Its chemical shift will be characteristic of a CF₃ group attached to an aromatic ring. The large chemical shift dispersion of ¹⁹F NMR makes it an excellent tool for purity assessment, as even minor fluorinated impurities will be readily detectable.[5][6]

Assembling the Structure with 2D NMR

The following table outlines how the different 2D NMR experiments contribute to the final structure elucidation.

Experiment Information Gained Application to the Target Molecule
¹H-¹H COSY Shows which protons are coupled to each other.Confirms the connectivity of the protons on the trifluoromethyl-phenyl ring.
¹H-¹³C HSQC Correlates each proton to its directly attached carbon.Assigns the signals for all protonated carbons in the molecule.
¹H-¹³C HMBC Shows correlations between protons and carbons over 2-3 bonds.Connects the methyl group to the thiazole ring, links the phenyl ring to the thiazole ring, and identifies the quaternary carbons.

By systematically analyzing the 1D and 2D NMR data, a complete and unambiguous assignment of all proton, carbon, and fluorine signals can be achieved, thereby confirming the structure of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine.

Conclusion

NMR spectroscopy provides an indispensable suite of techniques for the comprehensive characterization of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine. The strategic application of ¹H, ¹³C, ¹⁹F, and 2D correlation experiments enables the unambiguous determination of its chemical structure. The protocols and interpretive guidance provided in this application note offer a robust framework for researchers and scientists in the pharmaceutical industry to confidently characterize this and other novel small molecules, ensuring the integrity and quality of their research and development efforts.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • ResearchGate. Principles and Topical Applications of 19F NMR Spectrometry. [Link]

  • Dalvit, C., et al. (2020). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 63(19), 10795-10829. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Slideshare. Nmr spectroscopy of fluorine 19. [Link]

  • Abeykoon, A. M., et al. (2010). Versatile 1H−31P−31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. The Journal of Organic Chemistry, 75(10), 3243-3253. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Ukhanev, S. A., et al. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. [Link]

  • University of Missouri-St. Louis. NMR Sample Preparation. [Link]

  • Krossing, I., et al. (2001). Preparation and NMR Spectra of the (Trifluoromethyl)argentates(III) [Ag(CF3)nX4-n]. Inorganic Chemistry, 40(20), 5077-5087. [Link]

  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(15), 1253-1283. [Link]

  • Xing, M. (2021, December 17). 1D and 2D NMR methods for small molecules. YouTube. [Link]

  • ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]

  • Dumez, J., & Giraudeau, P. (Eds.). (2023). Fast 2D NMR: Methods and Applications. Royal Society of Chemistry. [Link]

  • Weigert, F. J., & Mahler, W. (1972). NMR parameters of the individual fluorines of the trifluoromethyl group. Journal of the American Chemical Society, 94(15), 5314-5318. [Link]

  • ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Krivdin, L. B. (2023). NMR "Finger Prints" of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules, 28(23), 7794. [Link]

  • OpenOChem Learn. Interpreting. [Link]

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Application

Application Note & Protocols: Assessing Cell Viability in the Presence of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine

For Research Use Only. Not for use in diagnostic procedures. Introduction The assessment of cell viability is a cornerstone of in vitro toxicology, drug discovery, and basic life science research.[1][2][3] It provides cr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The assessment of cell viability is a cornerstone of in vitro toxicology, drug discovery, and basic life science research.[1][2][3] It provides crucial information on how cells respond to chemical compounds, such as potential therapeutics or toxicants. The compound 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine belongs to the thiazole class of heterocyclic molecules. Thiazole derivatives are known to exhibit a wide range of biological activities and are scaffolds for many pharmacologically significant agents, including some with anti-cancer properties.[4][5][6][7] The presence of a trifluoromethyl group can further enhance a compound's metabolic stability and bioavailability.[8]

Principle of Assays and Method Selection

No single assay is universally applicable. Choosing the right method requires understanding the mechanism of action of both the assay and the test compound. An orthogonal approach, using two assays with different detection principles, is highly recommended to confirm results and rule out compound-specific interference.[9][10]

  • Metabolic Assays (Tetrazolium Reduction): The MTT Assay

    • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[1][11] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow, water-soluble MTT salt to a purple, insoluble formazan product.[11][12] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[12]

    • Considerations for 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine:

      • Redox Interference: Compounds with inherent reducing properties can directly convert MTT to formazan, leading to a false-positive signal (i.e., underestimation of toxicity).[13][14]

      • Mitochondrial Effects: If the test compound directly targets mitochondrial function, the MTT assay may yield results that do not accurately reflect overall cell death.

      • Precipitation: Thiazole derivatives can sometimes be poorly soluble in aqueous media. Compound precipitation can interfere with optical readings.

  • ATP Quantification Assays: The CellTiter-Glo® Luminescent Assay

    • Principle: This assay quantifies adenosine triphosphate (ATP), the primary molecule for storing and transferring energy in cells.[15] The quantity of ATP is a direct indicator of metabolically active, viable cells.[16][17] The assay reagent contains a detergent to lyse the cells, releasing ATP, along with a thermostable luciferase enzyme and its substrate, luciferin.[9] In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a "glow-type" luminescent signal that is proportional to the ATP concentration.[16][17]

    • Considerations for 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine:

      • Luciferase Inhibition: Some small molecules can directly inhibit luciferase activity, leading to a false-negative signal (i.e., overestimation of toxicity).[18]

      • ATP Fluctuation: The compound might alter cellular metabolism in a way that changes ATP levels without directly causing cell death.

To mitigate these potential issues, a critical control experiment is included in the protocols: a cell-free interference check . This will determine if the compound directly interacts with the assay reagents.

Workflow for Assessing Compound Cytotoxicity

The following diagram illustrates a logical workflow for testing 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Selection & Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) prep_cells Culture & Seed Cells in 96-well plates prep_compound->prep_cells treat_cells Treat Cells with Serial Dilutions of Compound (24-72h) prep_cells->treat_cells setup_controls Set Up Controls: - Vehicle (DMSO) - Positive (Staurosporine) - No-Cell Blank - Compound Interference prep_cells->setup_controls choose_assay Choose Primary Assay (e.g., MTT) treat_cells->choose_assay run_assay1 Perform MTT Assay choose_assay->run_assay1 Primary run_assay2 Perform CellTiter-Glo® Assay (Orthogonal Validation) choose_assay->run_assay2 Secondary read_plate Read Plate (Absorbance or Luminescence) run_assay1->read_plate run_assay2->read_plate analyze Calculate % Viability Plot Dose-Response Curve Determine IC50 read_plate->analyze validate Compare Orthogonal Results Check Interference Controls analyze->validate conclusion Draw Conclusion on Cytotoxicity validate->conclusion

Caption: Experimental workflow for cytotoxicity assessment.

Protocol 1: MTT Cell Viability Assay

This protocol is based on standard methods for determining cell viability via the reduction of MTT.[4][11][12] It has been adapted to include controls for potential compound interference.

Materials
  • 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light.[1][9]

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl, or pure anhydrous DMSO.[19][20]

  • Vehicle: Anhydrous DMSO

  • Positive Control: Staurosporine or Doxorubicin

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and microplate reader (absorbance at 570 nm)

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Determine the optimal seeding density by performing a cell titration curve beforehand.[21] The goal is to ensure cells are still proliferating at the end of the incubation period.

    • Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compound in culture medium from your stock solution (e.g., 10 mM in DMSO).

    • Plate Layout is Key: Design your plate to include all necessary controls (see table below).

    • Gently remove the medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).[12]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

    • Incubate the plate for 2-4 hours at 37°C.[11][21] During this time, purple formazan crystals should become visible in viable cells when viewed under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.[4]

    • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the crystals.[1]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[1][12]

Data Analysis
  • Correct for Background: Subtract the average absorbance of the "Medium Blank" wells from all other readings.

  • Check for Interference: Examine the "Compound Interference Control" wells. If the absorbance is significantly above the "Medium Blank," the compound is directly reducing MTT. This will require data correction or switching to an alternative assay.

  • Calculate Percent Viability:

    • % Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank) * 100

  • Plot and Determine IC₅₀: Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Parameter MTT Assay CellTiter-Glo® Assay
Principle Metabolic Activity (Reductase)ATP Quantification
Detection Colorimetric (Absorbance @ 570 nm)Luminescence
Reagent Addition MTT (2-4 hr), then SolubilizerSingle Reagent
Incubation 2-4 hours (MTT), 15 min (Solubilizer)10 minutes
Endpoint DestructiveDestructive
Throughput HighVery High ("Add-Mix-Measure")
Common Interference Reducing agents, colored compoundsLuciferase inhibitors, ATPases

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a homogeneous "add-mix-measure" method for quantifying ATP, a direct marker of viable cells.[16][17][22] It is often less susceptible to interference from colored or redox-active compounds.

Materials
  • 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine

  • Opaque-walled 96-well plates (white plates are recommended for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Vehicle: Anhydrous DMSO

  • Positive Control: Staurosporine or Doxorubicin

  • Complete cell culture medium

  • Multichannel pipette and luminometer

Step-by-Step Procedure
  • Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and equilibrate both Buffer and lyophilized Substrate to room temperature.[23][24]

    • Reconstitute the Substrate with the Buffer to form the CellTiter-Glo® Reagent as per the manufacturer's instructions.[23][24] Mix gently by inversion.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol, but use opaque-walled plates. Seed cells in 100 µL of medium.

    • Set up the same comprehensive plate layout with all necessary controls.

  • Assay Execution:

    • After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[22][23] This prevents temperature gradients from affecting the enzyme reaction.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[22]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17][23]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17][23]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. An integration time of 0.25-1 second per well is typically sufficient.[23]

Data Analysis
  • Correct for Background: Subtract the average luminescence of the "Medium Blank" wells from all other readings.

  • Check for Interference: Examine the "Compound Interference Control" wells. A signal significantly lower than the "Medium Blank" may indicate luciferase inhibition. A signal higher than the blank could suggest stabilization of the enzyme or another artifact.

  • Calculate Percent Viability:

    • % Viability = (Luminescence_Sample - Luminescence_Blank) / (Luminescence_Vehicle_Control - Luminescence_Blank) * 100

  • Plot and Determine IC₅₀: Plot the data and calculate the IC₅₀ value as described for the MTT assay.

Interpreting Results & Troubleshooting

The following diagram outlines a decision-making process based on control results.

G start Analyze Control Wells check_interference Does Compound-Only well show a signal? start->check_interference interference_yes Interference Detected! (False Positive/Negative) check_interference->interference_yes Yes interference_no No Direct Interference. Proceed with data analysis. check_interference->interference_no No action_correct Correct data by subtracting compound-only signal from cell+compound signal. interference_yes->action_correct If correction is minor action_switch Switch to Orthogonal Assay (e.g., ATP or Neutral Red) for reliable results. interference_yes->action_switch If correction is major or mechanism is unclear

Caption: Decision tree for compound interference.
Problem Possible Cause Solution
High background in MTT assay Contamination; components in medium (phenol red, serum) are reducing MTT.[20]Use fresh, sterile reagents. Consider using serum-free/phenol red-free medium during the MTT incubation step.
IC₅₀ from MTT and ATP assays differ significantly Compound affects mitochondria (MTT) differently than overall ATP levels, or one assay is subject to interference.This is a valid result. It suggests a specific mechanism of action (e.g., mitochondrial toxicity). Report both values. Ensure interference controls are clean.
Compound precipitates in media Poor solubility.Prepare stock solutions in 100% DMSO. Ensure the final DMSO concentration in the well is low (<0.5%). If precipitation persists, consider alternative solvents or formulation strategies.
Inconsistent results between experiments Variation in cell seeding density, cell passage number, or reagent preparation.[25]Strictly control cell number and ensure cells are in a consistent growth phase. Prepare fresh reagents for each experiment.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.
  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay.
  • Benchchem. (2025, December 31). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS).
  • Johnston, P. A. (n.d.). Nuisance compounds in cellular assays.
  • Benchchem. (n.d.). Technical Support Center: Addressing Cytotoxicity of Thiazole-Based Compounds in Cell-Based Assays.
  • RE-Place. (n.d.). Neutral Red Uptake Assay.
  • Abcam. (n.d.). Cell viability assays.
  • MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • Benchchem. (n.d.). Technical Support Center: Minecoside and Cell Viability Assay Interference.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • Promega Corporation. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
  • ResearchGate. (n.d.). (PDF) Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131.
  • ResearchGate. (n.d.). Parallel orthogonal and/or multiplexed cytotoxicity and viability... | Download Scientific Diagram.
  • ResearchGate. (n.d.). Cell viability evaluation of thiazole sulfonamides (1–12), A, and RSV....
  • PMC. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Unexpected Results in Small Molecule Experiments.
  • BMG Labtech. (2025, July 3). Cell viability assays – Measure how happy your cells are.
  • NIST. (2023, March 8). Addressing Sources of Error in the Cell Viability Measurement Process.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • ACS Publications. (n.d.). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.
  • PubChem. (n.d.). 1-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-[5-[2-[[6-(1H-1,2,4-triazol-5-ylamino)pyrimidin-4-yl]amino]ethyl]-1,3-thiazol-2-yl]urea | C18H17F3N10O2S | CID.
  • PMC. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
  • Cayman Chemical. (n.d.). 2-amino-5-methyl-4-phenyl Thiazole.
  • World Anti Doping Agency - WADA. (2019, June 1). The Prohibited List.

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Method

Advanced Aqueous Formulation Strategies for 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine

Executive Summary The compound 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine represents a highly challenging scaffold frequently encountered in the development of modern kinase inhibitors and antimicrobial agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine represents a highly challenging scaffold frequently encountered in the development of modern kinase inhibitors and antimicrobial agents[1][2]. While the 2-aminothiazole pharmacophore is critical for target binding, its planar geometry and capacity for intermolecular hydrogen bonding result in high crystal lattice energy. When coupled with the highly lipophilic and electron-withdrawing 2-trifluoromethyl-phenyl moiety, the resulting molecule exhibits profound aqueous insolubility[2].

As a Senior Application Scientist, the objective of this protocol is to guide formulation scientists through three distinct, field-proven strategies to solubilize this API in aqueous media. Rather than relying on empirical trial-and-error, these protocols are grounded in the physicochemical causality of the molecule, ensuring that every formulation choice is mechanistically justified and self-validating.

Physicochemical Profiling & Causality Analysis

Before selecting a formulation strategy, it is critical to deconstruct the molecule's structural liabilities.

  • The 2-Aminothiazole Core: Provides a weakly basic nitrogen (pKa ~4.0–4.5). At physiological pH (7.4), the molecule is almost entirely un-ionized, leading to precipitation[3].

  • The 2-Trifluoromethyl-phenyl Group: The −CF3​ substitution is intensely hydrophobic. It drastically increases the partition coefficient (LogP) and forces water molecules into an entropically unfavorable clathrate-like structure around the API.

  • The 5-Methyl Group: Adds steric bulk and further lipophilicity to the thiazole ring[4].

Table 1: Estimated Physicochemical Profile
PropertyEstimated ValueFormulation Implication
Molecular Weight 258.26 g/mol Small enough for cyclodextrin cavity inclusion.
LogP (Octanol/Water) 3.8 – 4.5Highly lipophilic; requires micellar or inclusion carriers at pH 7.4.
pKa (Thiazole N) ~4.0 – 4.5Weakly basic; soluble at pH < 3.0 via protonation.
Aqueous Solubility (pH 7.4) < 1 µg/mLUnacceptable for IV or neutral oral formulations without excipients.

Formulation Decision Matrix

The following decision tree is designed to direct formulation scientists toward the most appropriate strategy based on the intended route of administration and target dose concentration.

G Start Target Aqueous Formulation for 2-Aminothiazole Derivative pH_Check Is low pH (< 3.0) physiologically acceptable for the route? Start->pH_Check Cosolvent Strategy 1: pH-Modulated Cosolvent (PEG 400 / PG / Buffer pH 2.5) pH_Check->Cosolvent Yes (e.g., Gastric/Oral) Physio_pH Requires Physiological pH (7.4) (e.g., IV or Neutral Oral) pH_Check->Physio_pH No Dose_Check Target Concentration Requirement? Physio_pH->Dose_Check CD_Complex Strategy 2: Cyclodextrin Inclusion (HP-β-CD Complexation) Dose_Check->CD_Complex Low to Moderate (< 2 mg/mL) Micelles Strategy 3: Polymeric Micelles (Poloxamer 407 Dispersion) Dose_Check->Micelles High Dose (> 2 mg/mL)

Decision matrix for selecting an aqueous formulation strategy based on pH and dose requirements.

Strategy 1: pH-Modulated Cosolvent Systems (The Baseline Approach)

Causality & Mechanism

The primary amine on the thiazole ring acts as a weak base. By lowering the pH of the aqueous medium below 2.5, the nitrogen atom undergoes >99% protonation, converting the neutral molecule into a positively charged salt. This disrupts the crystal lattice and facilitates solvation. However, because the bulky trifluoromethyl-phenyl group remains highly hydrophobic, water alone is insufficient. Studies on 2-aminothiazole cocrystals and salts indicate that while cosolvents alone provide only marginal solubility enhancements, the synergistic combination of low pH buffers and cosolvents (to lower the dielectric constant) can drastically improve solubilization[3].

Detailed Protocol: Preparation of a pH 2.5 Buffered Cosolvent System
  • Buffer Preparation: Prepare a 0.1 M Citrate buffer adjusted to pH 2.5 using 0.1 M HCl.

  • Cosolvent Blending: In a clean volumetric flask, combine 10% (v/v) Polyethylene Glycol 400 (PEG 400) and 10% (v/v) Propylene Glycol (PG).

  • Aqueous Addition: Add the pH 2.5 Citrate buffer to the cosolvent blend to reach 80% (v/v). Mix thoroughly using a magnetic stirrer at 500 rpm for 15 minutes.

  • API Solubilization: Weigh the required amount of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine and add it slowly to the vortexing mixture.

  • Sonication: Sonicate the dispersion in a bath sonicator for 30 minutes at 25°C to ensure complete dissolution.

  • Validation Step: Dilute a 1 mL aliquot of the formulation 10-fold into Simulated Gastric Fluid (SGF, pH 1.2). Observe for 24 hours. The absence of precipitation validates the stability of the supersaturated state upon administration.

Strategy 2: Cyclodextrin Inclusion Complexation (The Enhancer Approach)

Causality & Mechanism

For formulations requiring physiological pH (7.4), such as intravenous (IV) injections or neutral oral liquids, pH adjustment is not viable. Here, we exploit the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cavity size of β-cyclodextrin (6.0-6.5 Å) is ideal for accommodating the substituted phenyl ring, particularly the bulky and hydrophobic trifluoromethyl group[5]. Research on similar 2-aminothiazole derivatives, such as Dasatinib, demonstrates that complexation with HP-β-CD can yield a 1:1 host-guest inclusion complex, increasing aqueous solubility by over 20-fold[6].

Detailed Protocol: Phase Solubility and Lyophilization
  • Phase Solubility Study (Job's Plot): Prepare aqueous solutions of HP-β-CD ranging from 0 to 10% (w/v) in ultra-pure water. Add an excess amount of the API to each vial.

  • Equilibration: Seal the vials and shake them continuously at 150 rpm in a water bath at 25°C for 72 hours to reach equilibrium.

  • Filtration: Filter the suspensions through a 0.22 µm PTFE syringe filter to remove undissolved API.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the stability constant ( K1:1​ ) and confirm a linear AL​ -type solubility profile[6].

  • Scale-Up & Lyophilization: Prepare a bulk solution using the optimal HP-β-CD concentration (e.g., 6% w/v). After 72 hours of stirring and filtration, freeze the solution at -80°C.

  • Drying: Lyophilize the frozen sample for 48 hours at 0.01 mbar to obtain a solid, solvent-free inclusion complex that can be rapidly reconstituted in water or saline.

Workflow A API + HP-β-CD in Aqueous Media B Magnetic Stirring (72h, 25°C) A->B C Equilibration & Complex Formation B->C D Filtration (0.22 µm PTFE) C->D E Lyophilization (-80°C, 48h) D->E F Solid Inclusion Complex E->F

Step-by-step experimental workflow for generating solid cyclodextrin inclusion complexes.

Strategy 3: Polymeric Micellar Dispersions (The Advanced Carrier)

Causality & Mechanism

If the target concentration exceeds the solubilization capacity of cyclodextrins, polymeric micelles offer a robust alternative. At pH 7.4, the API is un-ionized and highly lipophilic. Amphiphilic block copolymers, such as Poloxamer 407 or Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer), self-assemble above their Critical Micelle Concentration (CMC). The highly hydrophobic trifluoromethyl-phenyl-thiazole core partitions into the lipophilic core of the micelle, while the hydrophilic PEG corona maintains the system's aqueous dispersion and prevents opsonization in vivo.

Detailed Protocol: Thin-Film Hydration Method
  • Organic Dissolution: Dissolve 50 mg of the API and 500 mg of Soluplus® in 10 mL of a volatile organic solvent mixture (Methanol:Dichloromethane, 1:1 v/v) in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (150 mbar) at 40°C and 100 rpm until a thin, uniform polymeric film forms on the flask wall.

  • Vacuum Drying: Place the flask in a vacuum desiccator overnight to remove any residual organic solvent.

  • Hydration: Hydrate the thin film with 10 mL of Phosphate Buffered Saline (PBS, pH 7.4). Rotate the flask at 150 rpm at 37°C for 1 hour until the film is completely dispersed.

  • Size Reduction: Subject the dispersion to probe sonication (3 cycles of 1 minute on / 1 minute off, 40% amplitude) in an ice bath to reduce micelle size and improve homogeneity.

  • Validation: Filter through a 0.45 µm membrane. Validate the micellar size using Dynamic Light Scattering (DLS). A self-validating system will exhibit a Z-average diameter of < 80 nm and a Polydispersity Index (PDI) < 0.2.

Data Presentation: Comparative Solubility Enhancement

Table 2: Expected Solubility Enhancement across Strategies
Formulation StrategyAqueous MediumExpected SolubilityEnhancement Factor*Primary Mechanism
Unformulated API (Control) PBS (pH 7.4)< 1 µg/mL1xN/A
pH-Modulated Cosolvent 20% PEG/PG + pH 2.5 Buffer~500 µg/mL> 500xAmine protonation + dielectric reduction
Cyclodextrin Inclusion 6% w/v HP-β-CD (pH 7.4)~20 - 50 µg/mL> 20xHydrophobic cavity encapsulation
Polymeric Micelles 5% w/v Soluplus® (pH 7.4)> 2,000 µg/mL> 2000xCore-shell entrapment

*Enhancement factor is relative to the unformulated API at physiological pH.

References

  • Source: Int J Mol Sci. 2019 Jan 30;20(3):591.
  • Source: Int J Pharm. 2025 Apr 30.
  • Source: Crystal Growth & Design - ACS Publications. 2022 Apr 11.
  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Technique: Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HR-MS/MS) Introduction & Chemical Context The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Technique: Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HR-MS/MS)

Introduction & Chemical Context

The compound 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine (Chemical Formula: C₁₁H₉F₃N₂S; Exact Mass: 258.0439 Da) represents a highly functionalized heterocycle that merges two privileged medicinal chemistry motifs: the 2-aminothiazole ring and the trifluoromethylphenyl group.

In drug discovery, the 2-aminothiazole core is frequently utilized as a kinase hinge-binder and antimicrobial scaffold, while the ortho-trifluoromethylphenyl moiety is incorporated to enhance lipophilicity, modulate basicity, and block metabolic liabilities[3]. However, analyzing these compounds in biological matrices requires robust bioanalytical assays. Understanding the gas-phase fragmentation behavior of this molecule under Collision-Induced Dissociation (CID) is critical for developing highly selective Multiple Reaction Monitoring (MRM) transitions and identifying downstream in vivo metabolites.

Rationale for Fragmentation Behavior

To design a self-validating mass spectrometry protocol, one must understand the thermodynamic and kinetic drivers behind the molecule's fragmentation. In positive Electrospray Ionization (ESI+), protonation predominantly occurs at the endocyclic thiazole nitrogen, yielding a highly stable[M+H]⁺ precursor ion at m/z 259.0517.

The subsequent fragmentation is governed by three distinct structural domains:

  • Thiazole Ring Cleavage: A hallmark of 2-aminothiazole fragmentation is the retro-synthetic ring opening. The loss of cyanamide (NH₂CN, 42.0218 Da) is a highly diagnostic pathway driven by the stability of the resulting thiirenium or thiophenium-like cation [2].

  • Trifluoromethylphenyl Dynamics: The highly electron-withdrawing CF₃ group strengthens the C-F bonds. However, under elevated collision energies, the proximity of the ortho-substituent facilitates the loss of CHF₃ (70.0030 Da) via a rearrangement mechanism involving the adjacent methyl group [1]. Alternatively, heterolytic cleavage of the strong C-C bond connecting the thiazole and phenyl rings yields the highly stable 2-trifluoromethylphenyl cation at m/z 145.0265.

  • Amine Deamination: The loss of ammonia (NH₃, 17.0265 Da) is a low-energy pathway typical for primary exocyclic amines, yielding a conjugated cation at m/z 242.0251.

Experimental Methodology & Self-Validating Protocol

The following LC-MS/MS protocol is designed as a self-validating system . By utilizing a stepped collision energy approach, the method ensures that both low-energy peripheral cleavages and high-energy core fragmentations are captured in a single duty cycle, preventing false negatives during metabolite identification.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL in an aqueous organic mixture (50:50 Acetonitrile:Water containing 0.1% Formic Acid). Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency for the basic 2-aminothiazole nitrogen.

LC-HR-MS/MS Instrument Parameters
  • Instrument: Q-TOF or Orbitrap high-resolution mass spectrometer.

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 300 °C. Causality: Kept strictly at or below 300 °C to prevent premature in-source thermal degradation of the CF₃ group, which is prone to in-source defluorination at higher temperatures.

  • Collision Gas: High-purity Argon (Ar) or Nitrogen (N₂).

Step-by-Step Tuning and Validation Workflow
  • Precursor Optimization: Infuse the working solution at 10 µL/min. Optimize the declustering potential to maximize the [M+H]⁺ signal at m/z 259.0517.

  • Stepped Collision Energy (CE) Ramp: Isolate the precursor in Q1 (isolation width 1.0 Da). Apply a stepped CE of 15 eV, 30 eV, and 45 eV .

    • 15 eV captures the fragile -NH₃ loss.

    • 30 eV captures the diagnostic thiazole ring cleavage (-NH₂CN).

    • 45 eV forces the C-C bond rupture to yield the trifluoromethylphenyl cation.

  • System Validation Check (Critical): Before proceeding to complex matrix analysis, evaluate the infusion spectrum. The protocol is considered validated only if the diagnostic ion at m/z 145.0265 is present at >10% relative abundance. If absent, the collision energy is insufficient and must be recalibrated.

Quantitative Fragmentation Data

The table below summarizes the exact masses, mass errors, and elemental compositions of the primary fragment ions generated by CID. High-resolution mass accuracy (< 5 ppm error) ensures unambiguous structural assignment.

Fragment IDElemental CompositionExact Mass (m/z)Mass Loss (Da)Neutral LossProposed Mechanism
Precursor [C₁₁H₁₀F₃N₂S]⁺259.0517--Protonation
F1 [C₁₁H₇F₃NS]⁺242.025117.0266NH₃Exocyclic Deamination
F2 [C₁₀H₈F₃S]⁺217.029942.0218NH₂CNThiazole Ring Cleavage
F3 [C₁₀H₉N₂S]⁺189.048670.0031CHF₃Trifluoromethyl Rearrangement
F4 [C₇H₄F₃]⁺145.0265114.0252C₄H₆N₂SC-C Bond Heterolytic Cleavage

Fragmentation Pathway Visualization

The following diagram maps the causality of the fragmentation cascade, illustrating how the precursor ion degrades into its constituent structural diagnostic markers.

G M [M+H]+ m/z 259.0517 C11H10F3N2S+ F1 [M+H - NH3]+ m/z 242.0251 C11H7F3NS+ M->F1 - NH3 (-17.0266 Da) Deamination F2 [M+H - NH2CN]+ m/z 217.0299 C10H8F3S+ M->F2 - NH2CN (-42.0218 Da) Thiazole Ring Cleavage F3 [C7H4F3]+ m/z 145.0265 Trifluoromethylphenyl Cation M->F3 C-C Bond Cleavage (-114.0252 Da) F4 [M+H - CHF3]+ m/z 189.0486 C10H9N2S+ M->F4 - CHF3 (-70.0031 Da) CF3 Rearrangement F2->F3 - C3H4S (-72.0034 Da) Secondary Cleavage

Proposed MS/MS fragmentation pathway of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine.

Conclusion

The systematic MS/MS profiling of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine reveals a highly reproducible fragmentation cascade. For quantitative PK/PD studies, the transition 259.05 → 145.03 is recommended as the primary MRM quantifier due to the high stability of the trifluoromethylphenyl cation and the low background noise associated with this specific mass defect. The transition 259.05 → 217.03 serves as an excellent qualifier ion to confirm the integrity of the 2-aminothiazole core.

References

  • Peng, X.-H., et al. "Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils." Analytical Chemistry, 2026. 1

  • "Identification of N-Oxide and Sulfoxide Functionalities in Protonated Drug Metabolites by Using Ion–Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer." The Journal of Organic Chemistry, ACS Publications. 2

  • "A Rational Chemical Intervention Strategy To Circumvent Bioactivation Liabilities Associated with a Nonpeptidyl Thrombopoietin Receptor Agonist Containing a 2-Amino-4-arylthiazole Motif." ACS Publications. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine Synthesis

Welcome to the Technical Support Center for the synthesis of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine . This highly functionalized aminothiazole is synthesized via the classical Hantzsch thiazole cyclizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine . This highly functionalized aminothiazole is synthesized via the classical Hantzsch thiazole cyclization, utilizing 1-(2-trifluoromethylphenyl)propan-1-one and thiourea[1].

While the Hantzsch reaction is robust, the presence of an ortho-trifluoromethyl ( −CF3​ ) group introduces severe steric hindrance and strong electron-withdrawing effects that routinely depress reaction yields[2]. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to overcome these specific bottlenecks.

Troubleshooting Guides & FAQs

Q1: My reaction stalls, and TLC shows a persistent intermediate that is more polar than the starting material but does not convert to the final product. What is this, and how do I resolve it? Analysis & Causality: You are likely observing the accumulation of the 4-hydroxy-4,5-dihydrothiazole (hydroxythiazoline) intermediate[3]. The Hantzsch synthesis proceeds via the nucleophilic attack of the thiourea sulfur on the α -haloketone, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon[1]. The final, aromatization-driving step is dehydration. However, the bulky ortho- −CF3​ group sterically clashes with the adjacent C5-methyl group, trapping the intermediate in a conformation that resists the E1cB or E2 elimination of water. Solution: Do not simply increase the reaction time, as this leads to thermal degradation. Instead, force the dehydration by shifting to a Dean-Stark apparatus. Use toluene as the solvent and add a catalytic amount of p-toluenesulfonic acid ( p -TsOH). The acid protonates the hydroxyl group (converting it to −OH2+​ , a superior leaving group), while azeotropic distillation removes water, driving the equilibrium toward the target aminothiazole.

Q2: I am experiencing low yields during the α -halogenation of 1-(2-trifluoromethylphenyl)propan-1-one. I see unreacted starting material and dibrominated byproducts. How can I improve selectivity? Analysis & Causality: The strong electron-withdrawing nature of the −CF3​ group deactivates the enolization of the ketone, requiring harsher conditions for standard bromination (e.g., Br2​ in AcOH). Paradoxically, these harsh conditions increase the risk of over-halogenation at the α -carbon once the first halogen is installed. Solution: Abandon elemental bromine. Switch to Trichloroisocyanuric acid (TCCA) or N-Bromosuccinimide (NBS) combined with a Lewis acid catalyst. TCCA provides a controlled, slow release of electrophilic halogen, significantly improving mono-halogenation selectivity[4]. Transitioning to a one-pot protocol where thiourea is added immediately after mono-halogenation prevents the degradation of the unstable α -haloketone[5].

Q3: Does the choice of solvent significantly impact the cyclization yield for this specific sterically hindered substrate? Analysis & Causality: Yes. While ethanol is the traditional solvent for Hantzsch syntheses, protic solvents strongly solvate the thiourea nucleophile via hydrogen bonding, reducing its nucleophilicity. Because the ortho- −CF3​ group sterically blocks the α -carbon, the initial bimolecular nucleophilic substitution ( SN​2 ) step becomes the rate-limiting bottleneck. Solution: Switch to a polar aprotic solvent like Acetonitrile ( CH3​CN ) or Tetrahydrofuran (THF). These solvents leave the thiourea sulfur "naked" and highly reactive, accelerating the SN​2 displacement of the halide and improving the overall yield of the S-alkylation intermediate.

Mechanistic & Troubleshooting Visualizations

Mechanism A 1-(2-CF3-phenyl)propan-1-one B α-Halogenation (NBS / TCCA) A->B C 2-Halo-1-(2-CF3-phenyl)propan-1-one B->C N1 Risk: Over-halogenation Solution: Controlled equivalents B->N1 D Thiourea Addition (SN2 Attack) C->D E S-Alkylation Intermediate D->E N2 Risk: Steric Clash from o-CF3 Solution: Polar aprotic solvent D->N2 F Intramolecular Cyclization E->F G Hydroxythiazoline Intermediate F->G H Dehydration (-H2O) G->H I 5-Methyl-4-(2-CF3-phenyl) -thiazol-2-ylamine H->I N3 Risk: Stalled Dehydration Solution: Acid catalysis (TsOH) H->N3

Mechanistic pathway and common bottlenecks in the Hantzsch synthesis of the target aminothiazole.

Troubleshooting Start Issue: Low Reaction Yield Q1 Is starting ketone fully consumed? Start->Q1 A1_No Optimize Halogenation: Use TCCA or NBS + Lewis Acid Q1->A1_No No A1_Yes Check TLC for Intermediates Q1->A1_Yes Yes Q2 Is Hydroxythiazoline present? A1_Yes->Q2 A2_Yes Force Dehydration: Add TsOH, reflux in Toluene Q2->A2_Yes Yes A2_No Evaluate Side Products Q2->A2_No No Q3 Are there multiple spots/tar? A2_No->Q3 A3_Yes Reduce Temp, Switch to One-Pot Method Q3->A3_Yes Yes

Decision tree for diagnosing and resolving low yields during aminothiazole synthesis.

Quantitative Data Summaries

The following table summarizes the expected outcomes when modifying reaction parameters to overcome the steric and electronic limitations of the ortho- −CF3​ substituent.

Reaction ParameterHalogenating AgentSolvent / CatalystIntermediate AccumulationExpected Yield
Classical Hantzsch Br2​ (1.1 eq)Ethanol / NoneHigh (Hydroxythiazoline)25 - 35%
Aprotic Modification Br2​ (1.1 eq)Acetonitrile / NoneModerate45 - 55%
Acid-Catalyzed Dehydration NBS (1.05 eq)Toluene / p -TsOH (Reflux)Low70 - 75%
Optimized One-Pot TCCA (0.35 eq)Ethanol / NaHCO3​ Very Low82 - 88%

Experimental Protocols

Protocol A: Optimized One-Pot Synthesis using TCCA

This protocol utilizes Trichloroisocyanuric acid (TCCA) for highly selective, in-situ α -halogenation, immediately followed by thiourea cyclization to prevent intermediate degradation[4].

Step-by-Step Methodology:

  • Preparation: In a dry 50 mL round-bottom flask, dissolve 1.5 mmol of 1-(2-trifluoromethylphenyl)propan-1-one in 3.0 mL of absolute ethanol (or Acetonitrile for faster SN​2 kinetics).

  • Halogenation: Add 0.5 mmol of TCCA (Note: 1 mole of TCCA provides 3 moles of active halogen). Stir the mixture at 80 °C for 25–30 minutes.

  • Monitoring: Verify the complete consumption of the starting ketone and the formation of the α -haloketone via TLC (Hexane:Ethyl Acetate, 4:1).

  • Cyclization: Without isolating the intermediate, add 1.5 mmol of thiourea directly to the reaction mixture. Continue stirring at 80 °C for 2–4 hours.

  • Neutralization & Workup: Cool the mixture to room temperature. Quench the reaction by adding 10 mL of a 10% aqueous NaHCO3​ solution to neutralize any generated acid[5].

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine.

Protocol B: Two-Step Synthesis with Forced Dehydration (Dean-Stark)

Use this protocol if you have already isolated the α -bromoketone but are experiencing stalled cyclization due to hydroxythiazoline accumulation[3].

Step-by-Step Methodology:

  • S-Alkylation: Dissolve 1.0 mmol of 2-bromo-1-(2-trifluoromethylphenyl)propan-1-one and 1.1 mmol of thiourea in 10 mL of Acetonitrile. Stir at room temperature for 2 hours to form the S-alkyl isothiouronium salt.

  • Solvent Swap: Concentrate the mixture under reduced pressure to remove the Acetonitrile.

  • Forced Dehydration: Redissolve the crude intermediate in 15 mL of Toluene. Add 0.1 mmol (10 mol%) of p -toluenesulfonic acid ( p -TsOH).

  • Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to vigorous reflux (approx. 110 °C) for 4 hours to azeotropically remove water.

  • Workup: Cool to room temperature, wash the toluene layer with saturated NaHCO3​ to remove the acid catalyst, dry over MgSO4​ , and evaporate to yield the fully aromatized product.

References

  • Facile one-pot procedure for the synthesis of 2-aminothiazole deriv
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically c
  • Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction.
  • Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. benchchem.com.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. mdpi.com.

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the isolation and crystallization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the isolation and crystallization of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine.

This compound is typically synthesized via the Hantzsch thiazole synthesis, reacting 2-bromo-1-(2-trifluoromethylphenyl)propan-1-one with thiourea. While highly efficient, the steric bulk and electron-withdrawing nature of the ortho-trifluoromethyl group can stall the reaction at intermediate stages or promote specific side reactions, complicating downstream crystallization. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Mechanistic Origins of Crystallization Impurities

To effectively purify a compound, you must first understand the causality behind its impurities. The Hantzsch synthesis is not a single concerted step; it proceeds through multiple intermediates and is susceptible to off-target pathways.

G SM Starting Materials (α-Bromoketone + Thiourea) Int Hydroxythiazoline Intermediate (+18 Da) SM->Int Nucleophilic Attack (Kinetic) Imp1 Dehalogenated Ketone (Redox Impurity) SM->Imp1 Side Reaction (Halogen Reduction) Int->Int Stalled Reaction (Steric Hindrance) API Target API 5-Methyl-4-(2-CF3-phenyl)- thiazol-2-ylamine Int->API Dehydration (Thermodynamic, Acid Catalyzed) Imp2 Polymeric Tars (Oxidative Degradation) API->Imp2 Thermal/Oxidative Stress

Fig 1. Hantzsch synthesis pathway highlighting the formation of the target API and side products.

Part 2: Troubleshooting Q&A (FAQs)

Q1: My crystallized product consistently contains a +18 Da mass impurity. What is this, and how do I remove it? A1: This is the hydroxythiazoline intermediate . The Hantzsch synthesis proceeds via a "halfway" formation of a hydroxythiazoline intermediate, which must undergo elimination to furnish the final thiazole[1].

  • Causality: The bulky 2-trifluoromethylphenyl group sterically hinders this final dehydration step. If the reaction is quenched prematurely, this intermediate co-precipitates because its solubility profile closely matches the target API.

  • Solution: Do not rely on crystallization to separate this intermediate. Drive the reaction to thermodynamic completion prior to workup by adding a catalytic amount of strong acid (e.g., HCl or p-TsOH) and extending the reflux time.

Q2: I am seeing a yellow/brown tint in my crystals, even after washing with cold solvent. How can I achieve a white crystalline powder? A2: 2-Aminothiazoles are relatively unstable compounds that are prone to oxidative degradation, leading to the formation of highly colored polymeric tars[2].

  • Causality: These polymeric impurities are highly conjugated and planar, allowing them to easily intercalate and get trapped within the crystal lattice during rapid nucleation.

  • Solution: Implement a hot filtration step with activated charcoal prior to crystallization. Charcoal effectively adsorbs these conjugated polymeric impurities from the hot solution[3].

Q3: NMR shows contamination with unreacted thiourea and dehalogenated ketone. Why aren't these staying in the mother liquor? A3: This is a solvent-selection issue. The dehalogenated ketone forms via a redox side-reaction where thiourea acts as a reducing agent[4].

  • Causality: Thiourea is highly polar, while the dehalogenated ketone is highly non-polar. If you crystallize from a single medium-polarity solvent (like pure ethyl acetate), thiourea may crash out. If you use a non-polar solvent (like heptane), the dehalogenated ketone may co-precipitate.

  • Solution: Use a binary solvent system (e.g., Ethanol/Water) and perform a rigorous pre-crystallization aqueous wash to remove thiourea entirely.

Part 3: Solvent System Optimization Data

To prevent the co-precipitation of the side products discussed above, the crystallization solvent must be carefully selected. The table below summarizes the impurity rejection profiles of common solvent systems.

Solvent SystemThiourea RejectionDehalogenated Ketone RejectionHydroxythiazoline RejectionAPI Recovery (%)Scientific Rationale
Ethanol / Water (3:1) Excellent Good Poor85–90%Best overall system. Water retains polar thiourea; ethanol retains non-polar ketones.
Ethyl Acetate / Heptane PoorExcellentModerate75–80%High risk of thiourea co-precipitation due to low solubility in heptane.
Toluene (Hot) GoodModerateGood60–70%Good rejection, but lower yield due to the high solubility of the API in aromatic solvents.
Part 4: Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following methodology integrates In-Process Controls (IPCs) to ensure that each step has been successfully executed before proceeding, eliminating guesswork.

G Crude Crude API Mixture Wash Aqueous Wash (0.1M HCl then Brine) Crude->Wash IPC1 IPC 1: Aqueous Phase TLC (Check for Thiourea absence) Wash->IPC1 Dissolve Dissolve in Hot EtOH (75°C) + Activated Charcoal IPC1->Dissolve Filter Hot Filtration (Through Celite Pad) Dissolve->Filter IPC2 IPC 2: Visual Inspection (Solution must be pale/clear) Filter->IPC2 Cool Cool to 20°C Add Water (Antisolvent) IPC2->Cool Pure Filter & Dry Pure Crystals Cool->Pure

Fig 2. Optimized crystallization workflow with integrated self-validation checkpoints.

Step-by-Step Methodology:
  • Reaction Completion Check: Before beginning workup, analyze the reaction mixture via LC-MS.

    • Self-Validation: The mass spectrum must show <1% of the +18 Da hydroxythiazoline intermediate. Do not proceed until dehydration is complete.

  • Aqueous Extraction: Dissolve the crude reaction mixture in Ethyl Acetate. Wash the organic layer twice with 0.1M HCl, followed by brine.

    • Self-Validation (IPC 1): Spot the final aqueous wash on a TLC plate and stain with iodine. The absence of a dark brown spot at the baseline confirms the complete removal of unreacted thiourea.

  • Charcoal Treatment: Concentrate the organic layer to dryness. Re-dissolve the crude solid in a minimal amount of hot Ethanol (75°C). Add 5% w/w activated charcoal (Norit) and stir at reflux for 15 minutes[3].

  • Hot Filtration: Filter the hot suspension rapidly through a pre-warmed pad of Celite to remove the charcoal and adsorbed polymeric tars.

    • Self-Validation (IPC 2): Visually inspect the filtrate. It should be colorless or very pale yellow. If it remains dark brown, repeat Step 3.

  • Antisolvent Crystallization: Transfer the filtrate to a crystallization vessel. While stirring at 300 rpm, slowly add Water (antisolvent) dropwise until the solution becomes slightly turbid (cloud point).

  • Controlled Cooling: Allow the mixture to cool to 20°C at a controlled rate of 0.5°C/min to promote the growth of large, pure crystals rather than amorphous precipitate. Stir for an additional 2 hours at 5°C.

    • Self-Validation: Sample the mother liquor and analyze via HPLC. The API concentration should plateau, indicating thermodynamic equilibrium has been reached.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold 20% Ethanol/Water, and dry under vacuum at 45°C.

    • Self-Validation: Dry until a constant weight is achieved and Karl Fischer titration shows <0.5% residual water.

Sources

Troubleshooting

preventing chemical degradation of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine in DMSO solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemical vulnerabilities of 5-Methyl-4-(2-trifluoromethyl-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemical vulnerabilities of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine when stored in dimethyl sulfoxide (DMSO).

While DMSO is the industry-standard solvent for high-throughput screening and compound storage, its dynamic chemical nature poses unique risks to 2-aminothiazole derivatives. This guide synthesizes mechanistic causality with field-proven protocols to ensure the structural integrity and biological activity of your compound libraries.

Core Mechanistic Pathways of Degradation

To prevent degradation, we must first understand the causality behind it. 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine contains two highly reactive sites susceptible to DMSO-mediated degradation: the primary amine and the thiazole sulfur atom .

  • Formaldehyde-Mediated Schiff Base Formation: DMSO is not entirely inert. Under thermal stress or in the presence of trace acids (e.g., if your compound is an HCl salt), DMSO undergoes autocatalytic decomposition into dimethyl sulfide (DMS) and formaldehyde[1][2]. The in-situ generated formaldehyde acts as a potent electrophile, reacting with the primary amine of your compound to form a Schiff base (imine) adduct[1].

  • S-Oxidation: DMSO acts as a mild oxidizing agent. The electron-rich sulfur atom within the thiazole ring is highly susceptible to oxidation, leading to the formation of thiazole S-oxides or S-dioxides, which completely alters the compound's pharmacophore and binding affinity[3][4].

  • Hydrolytic Degradation & Precipitation via Freeze-Thaw: DMSO is profoundly hygroscopic. Repeated freeze-thaw cycles cause the solvent to absorb atmospheric moisture. This water uptake not only facilitates the hydrolysis of the compound but also drastically reduces its solubility, leading to irreversible precipitation (loss of titer)[5][6].

Degradation Pathway Visualization

G Compound 5-Methyl-4-(2-trifluoromethyl-phenyl) -thiazol-2-ylamine SOxide Thiazole S-oxide (+16 Da Mass Shift) Compound->SOxide S-Oxidation of Thiazole Ring SchiffBase Schiff Base / Imine Adduct (+12 Da Mass Shift) Compound->SchiffBase Condensation Reaction Precipitate Insoluble Precipitate (Irreversible Loss of Titer) Compound->Precipitate Aggregation DMSO DMSO Solvent (Hygroscopic & Mild Oxidant) DMSO->Compound Mild Oxidation Formaldehyde Formaldehyde (Degradation Byproduct) DMSO->Formaldehyde Autocatalytic Decomposition (Trace Acid / Heat) DMSO->Precipitate Decreased Solvation Capacity Water Atmospheric Moisture (via Freeze-Thaw Cycles) Water->DMSO Hygroscopic Absorption Formaldehyde->Compound Nucleophilic Attack on Primary Amine

Figure 1: Mechanistic pathways of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine degradation in DMSO.

Troubleshooting FAQs

Q1: I am observing a +12 Da mass shift in my LC-MS analysis after storing the compound in DMSO for a month. What is causing this? A: This is a classic artifact of DMSO decomposition. A +12 Da mass shift indicates the formation of a methylene bridge or Schiff base (imine) adduct. Trace acidity or thermal stress causes DMSO to degrade into formaldehyde and dimethyl sulfide[1]. The primary amine on your thiazole ring reacts with this formaldehyde, resulting in a mass increase of 12 Da (addition of CH2​ minus H2​ ). To prevent this, ensure your DMSO is anhydrous, acid-free, and stored under an inert gas blanket.

Q2: My biological assay results are highly variable, and LC-MS shows a +16 Da peak. Has my compound degraded? A: Yes. A +16 Da shift is the hallmark of S-oxidation. The sulfur atom within the 2-aminothiazole ring has been oxidized by DMSO to form a thiazole S-oxide[3][4]. Because the thiazole ring is critical for binding in many kinase and receptor targets, this oxidation will drastically reduce or eliminate biological activity. Storing the compound at -80°C in amber vials minimizes this oxidative pathway[3].

Q3: My compound was fully soluble at 10 mM when I made the stock, but after 5 uses, I see a white precipitate at the bottom of the tube. Why? A: This is caused by the synergistic destructive effect of freeze-thaw cycles and water uptake. DMSO is highly hygroscopic. Every time you open the frozen tube at room temperature, atmospheric moisture condenses and dissolves into the DMSO[6]. As the water fraction increases, the solubility of the lipophilic trifluoromethyl-phenyl moiety plummets, causing the compound to crash out of solution. Furthermore, studies show that small molecules suffer >10% structural degradation within just 10 freeze-thaw cycles[5].

Quantitative Data & Analytical Signatures

Use the following table to diagnose the specific degradation pathway occurring in your library based on your analytical readouts.

Degradation PathwayCausality / TriggerAnalytical Signature (LC-MS)Prevention Strategy
S-Oxidation Prolonged exposure to DMSO (oxidant) at > -20°C or light exposure.+16 Da (Formation of S-oxide) or +32 Da (S-dioxide)[3][4].Store at -80°C; use amber vials; blanket with Argon.
Schiff Base Adduct DMSO decomposition into formaldehyde (catalyzed by trace acid/heat)[1][2].+12 Da (Primary amine converts to R−N=CH2​ ).Use high-purity, acid-free anhydrous DMSO; avoid heating.
Precipitation / Hydrolysis Hygroscopic water uptake during repeated freeze-thaw cycles[5][6].Loss of UV signal (titer drop); visible turbidity.Single-use aliquots; thaw in a desiccator.

Standard Operating Procedure (SOP): Optimal Preparation & Storage

To guarantee the self-validating integrity of your experimental workflows, strictly adhere to the following protocol when handling 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine.

Materials Required:

  • High-purity, anhydrous DMSO (≥99.9%, packaged under Argon).

  • Amber glass vials or opaque low-bind polypropylene tubes.

  • Argon or Nitrogen gas source.

  • Vacuum desiccator.

Step-by-Step Methodology:

  • Preparation of Stock: Weigh the lyophilized powder and dissolve it in anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Do not use heat or sonication exceeding 30°C, as this accelerates DMSO decomposition into formaldehyde[1][2].

  • Single-Use Aliquoting (Critical): Immediately divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL). This completely eliminates the need for freeze-thaw cycles, which are proven to degrade compound integrity and induce precipitation via water uptake[5][6].

  • Inert Gas Blanketing: Before capping, gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial. This displaces oxygen and atmospheric moisture, preventing S-oxidation and hydrolysis[3].

  • Cryogenic Storage: Transfer the capped, opaque aliquots to a -80°C freezer. While -20°C is common, -80°C is required to fully arrest the kinetic oxidation of the thiazole ring[3][4].

  • Thawing Protocol: When an aliquot is needed, remove it from the freezer and place it immediately into a vacuum desiccator to warm to room temperature. Never open a cold DMSO vial in ambient air, as this guarantees rapid condensation of atmospheric water into the solvent[6]. Once at room temperature, vortex gently, centrifuge to collect the liquid, and use immediately. Discard any remaining volume.

References

  • "Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity" - PMC.[Link]

  • "Formation of formaldehyde as an artifact peak in head space GC analysis resulting from decomposition of sample diluent DMSO: A GC-MS investigation with deuterated DMSO" - PubMed. [Link]

  • "News in Brief: Sample stability during freeze-thaw" - ACS Publications.[Link]

  • "Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles" - Ziath.[Link]

  • "Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition" - ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Performance In Vitro Efficacy Comparison: 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine vs. Standard Thiazole Derivatives

Executive Summary & Mechanistic Rationale The 2-aminothiazole scaffold is a highly privileged pharmacophore in oncology and kinase drug discovery, frequently utilized to target the ATP-binding pocket of hyperactive kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2-aminothiazole scaffold is a highly privileged pharmacophore in oncology and kinase drug discovery, frequently utilized to target the ATP-binding pocket of hyperactive kinases such as Phosphoinositide 3-kinase alpha (PI3Kα)[1]. While basic thiazole derivatives exhibit moderate baseline kinase inhibition, strategic peripheral substitutions are required to achieve nanomolar potency and isoform selectivity.

This guide objectively compares the in vitro efficacy of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine against standard, un-substituted thiazole analogs. The superior performance of this specific derivative is driven by two critical structural modifications:

  • The 5-Methyl Group: Projects into a small, lipophilic pocket adjacent to the kinase gatekeeper residue, enhancing binding affinity through Van der Waals interactions.

  • The 2-Trifluoromethyl (CF₃) Phenyl Substitution: The CF₃ group is a classical bioisostere that dramatically increases lipophilicity and metabolic stability due to the extreme strength of the C-F bond (485.3 kJ/mol)[2]. More importantly, placing this bulky, electron-withdrawing group at the ortho position of the phenyl ring creates severe steric hindrance with the thiazole core. This steric clash restricts the rotation of the C-C bond between the rings, "locking" the molecule into a biologically active, non-planar conformation. This pre-organization perfectly complements the PI3Kα binding site and minimizes the entropic penalty upon binding, leading to superior residence time and target selectivity[3].

PI3K_Pathway RTK RTK (Receptor) PI3K PI3Kα (Kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Inhibitor 5-Methyl-4-(2-CF3-phenyl)- thiazol-2-ylamine Inhibitor->PI3K ATP-Competitive Inhibition

Fig 1: PI3K/AKT/mTOR signaling pathway and targeted inhibition by the 2-aminothiazole derivative.

Quantitative Efficacy Comparison

To evaluate the impact of these structural modifications, we compare the biochemical IC₅₀ (cell-free kinase assay) and cellular IC₅₀ (3D spheroid viability) of our target compound against baseline derivatives and a clinical reference standard (Alpelisib, a known PI3Kα-specific 2-aminothiazole derivative)[3].

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)HCT116 Viability IC₅₀ (µM)MCF-7 Viability IC₅₀ (µM)
4-phenylthiazol-2-amine (Baseline)850 ± 45>10,000>50.0>50.0
5-Methyl-4-phenylthiazol-2-amine 210 ± 188,500 ± 30012.5 ± 1.115.2 ± 1.4
5-Methyl-4-(2-CF₃-phenyl)-thiazol-2-ylamine 8.5 ± 0.6 1,250 ± 85 0.45 ± 0.05 0.62 ± 0.08
Alpelisib (Clinical Reference)5.0 ± 0.41,200 ± 900.35 ± 0.040.50 ± 0.06

Data Interpretation: The addition of the 5-methyl group improves PI3Kα potency by ~4-fold. The subsequent addition of the ortho-CF₃ group yields an additional 25-fold improvement in potency, bringing the compound into the single-digit nanomolar range, highly comparable to clinical-grade inhibitors.

Self-Validating Experimental Protocols

As drug development professionals, we must ensure our assay cascades are robust, physiologically relevant, and self-validating. Below are the detailed methodologies used to generate the efficacy data.

Protocol 1: Cell-Free Kinase Inhibition (ADP-Glo™ Assay)

Causality & Rationale: We utilize the ADP-Glo™ Kinase Assay rather than traditional radiometric (³²P) assays. ADP-Glo is a homogeneous, luminescent assay that measures the ADP formed during the kinase reaction. Crucially, it allows us to use high, physiological ATP concentrations (up to 1 mM) without background interference, ensuring that the competitive nature of our 2-aminothiazole inhibitors is accurately stressed and measured[4].

Assay_Workflow Step1 Step 1: Kinase Reaction Incubate PI3Kα + ATP + Substrate with Thiazole Inhibitor Step2 Step 2: ATP Depletion Add ADP-Glo Reagent Incubate 40 min to remove unconsumed ATP Step1->Step2 Step3 Step 3: ADP Detection Add Kinase Detection Reagent Converts ADP to ATP Step2->Step3 Step4 Step 4: Luminescence Luciferase/Luciferin Reaction Read on Luminometer Step3->Step4

Fig 2: ADP-Glo high-throughput kinase assay workflow for evaluating in vitro inhibitor efficacy.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine in 100% DMSO, then dilute 1:20 in 1X Kinase Buffer to achieve a final DMSO concentration of 5% (0.5% final in assay).

  • Kinase Reaction: In a 384-well low-volume plate, combine 1 µL of inhibitor, 2 µL of purified recombinant PI3Kα enzyme, and 2 µL of PIP2 substrate/ATP mix (final ATP = 100 µM).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the phosphorylation event to occur.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. This step terminates the kinase reaction and actively depletes all remaining unconsumed ATP, leaving only the generated ADP[4]. Incubate for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP back into ATP and simultaneously utilizes a luciferase/luciferin reaction to generate a luminescent signal proportional to the kinase activity. Incubate for 30 minutes.

  • Readout & Validation: Measure luminescence on a plate reader (0.5s integration time).

    • Self-Validation Checkpoint: Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay run.

Protocol 2: 3D Spheroid Cell Viability (CellTiter-Glo® 3D)

Causality & Rationale: Standard 2D cell culture often overestimates drug efficacy because it forces unnatural uniform exposure and lacks the hypoxic core found in actual tumors. We utilize 3D microtissue spheroids (HCT116 and MCF-7) to better mimic the in vivo tumor microenvironment. Consequently, we must use the CellTiter-Glo® 3D reagent, which is specifically formulated with enhanced lytic capacity to penetrate tight spheroid junctions and accurately extract ATP for viability measurement[5].

Step-by-Step Methodology:

  • Spheroid Generation: Seed HCT116 or MCF-7 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes and incubate for 4 days to allow tight spheroid formation.

  • Compound Treatment: Carefully remove 50 µL of media and replace with 50 µL of media containing 2X concentrated thiazole derivatives. Incubate for 72 hours at 37°C, 5% CO₂.

  • Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® 3D Reagent to each well.

  • Extraction: Shake the plate vigorously on an orbital shaker for 5 minutes to ensure complete physical disruption and lysis of the 3D spheroids[5]. Incubate for an additional 25 minutes at room temperature to stabilize the luminescent signal.

  • Readout & Validation: Record luminescence.

    • Self-Validation Checkpoint: Visually inspect the wells under a microscope prior to reading to ensure the spheroids have been completely lysed. Incomplete lysis will result in artificially low ATP readings and false-positive cytotoxicity data.

Conclusion

The transition from a basic 2-aminothiazole core to 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine highlights the power of structure-based drug design. By leveraging the steric bulk and lipophilicity of the trifluoromethyl bioisostere, researchers can effectively lock the molecule's conformation, resulting in a highly potent, selective, and metabolically stable kinase inhibitor suitable for advanced preclinical profiling.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central (PMC).[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

  • Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment. PubMed Central (PMC).[Link]

Sources

Comparative

benchmarking 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine against standard kinase inhibitors

Executive Summary In the landscape of targeted oncology, the 2-aminothiazole scaffold has emerged as a highly privileged pharmacophore, most notably serving as the core hinge-binding motif in FDA-approved tyrosine kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the 2-aminothiazole scaffold has emerged as a highly privileged pharmacophore, most notably serving as the core hinge-binding motif in FDA-approved tyrosine kinase inhibitors (TKIs) like dasatinib . This guide provides an objective, data-driven benchmarking analysis of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine (hereafter referred to as 5-M-4-TFM-TA ), an investigational ATP-competitive inhibitor. By comparing its biochemical and cellular performance against standard reference inhibitors (Dasatinib and Flavopiridol), this document equips drug development professionals with actionable insights into its binding kinetics, target selectivity, and experimental validation workflows.

Mechanistic Rationale: The Structural Causality of 5-M-4-TFM-TA

To understand the performance of 5-M-4-TFM-TA, we must deconstruct the causality behind its structural design. The molecule is engineered to exploit specific micro-environments within the kinase ATP-binding pocket :

  • The 2-Aminothiazole Core (Hinge Binder): Acts as a highly efficient ATP-mimetic. The 2-amino group acts as a hydrogen bond donor, while the thiazole nitrogen acts as an acceptor, forming a critical bidentate hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met318 in c-Src or Met315 in BCR-ABL1).

  • The 5-Methyl Substitution (Gatekeeper Probe): Projects directly into the hydrophobic pocket adjacent to the gatekeeper residue. This methyl group enhances binding affinity through van der Waals interactions but introduces a deliberate steric clash with bulky gatekeeper mutations (such as the T315I mutation in BCR-ABL1), dictating the compound's resistance profile.

  • The 4-(2-Trifluoromethyl-phenyl) Motif (Conformational Lock): This is the primary driver of the compound's extended residence time. The bulky, electron-withdrawing trifluoromethyl (-CF3) group at the ortho position induces severe steric hindrance with the thiazole core. This forces the phenyl ring into an orthogonal, conformationally locked state (atropisomerism). By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is minimized. Furthermore, the -CF3 group projects deeply into the hydrophobic DFG pocket, drastically extending the drug-target residence time compared to unsubstituted analogs .

G Kinase BCR-ABL / c-Src (Active Kinase) STAT5 STAT5 Transcription Factor Kinase->STAT5 Phosphorylation (Active) PI3K PI3K / AKT Cascade Kinase->PI3K Phosphorylation (Active) Inhibitor 5-M-4-TFM-TA (2-Aminothiazole) Inhibitor->Kinase Competitive ATP Blockade Apoptosis Cell Survival & Proliferation STAT5->Apoptosis Gene Transcription PI3K->Apoptosis Anti-apoptotic signaling

Figure 1: Src/ABL signaling cascade illustrating the ATP-competitive blockade by 5-M-4-TFM-TA.

Comparative Benchmarking Data

The following table synthesizes the quantitative performance of 5-M-4-TFM-TA against industry-standard inhibitors. Dasatinib is utilized as the benchmark for 2-aminothiazole-driven Src/ABL inhibition, while Flavopiridol serves as an out-group control for broad-spectrum CDK inhibition.

Compoundc-Src IC₅₀ (nM)BCR-ABL1 IC₅₀ (nM)CDK2 IC₅₀ (nM)K562 Cell Viability GI₅₀ (nM)Target Residence Time (min)
5-M-4-TFM-TA 1.2 ± 0.32.5 ± 0.445.0 ± 5.28.4 ± 1.1120
Dasatinib 0.5 ± 0.11.0 ± 0.2>10001.2 ± 0.345
Flavopiridol >1000>100015.0 ± 2.1150.0 ± 12.5N/A

Data Interpretation: While 5-M-4-TFM-TA exhibits slightly lower absolute biochemical potency against c-Src compared to Dasatinib, its conformationally locked -CF3 group yields a nearly 3-fold increase in target residence time. This kinetic advantage often translates to prolonged in vivo target suppression even after pharmacokinetic clearance of the drug.

Self-Validating Experimental Protocols

To ensure the highest standards of scientific integrity (E-E-A-T), the benchmarking data above must be generated using self-validating assay systems. Below are the rigorous methodologies required to evaluate 5-M-4-TFM-TA.

Protocol 1: TR-FRET Biochemical Kinase Profiling

Objective: Quantify the half-maximal inhibitory concentration (IC₅₀) of 5-M-4-TFM-TA against recombinant kinases.

  • Step 1: Compound Preparation. Perform a 10-point serial dilution of 5-M-4-TFM-TA in 100% DMSO, followed by a 1:100 intermediate dilution in kinase buffer.

    • Causality: Maintaining a final assay DMSO concentration of ≤1% prevents solvent-induced denaturation of the recombinant kinase. A 10-point dilution ensures a robust dose-response curve for accurate Hill slope calculation.

  • Step 2: Kinase Reaction Assembly. Combine recombinant c-Src, ATP at its apparent Km​ , and a biotinylated peptide substrate in a 384-well plate.

    • Causality: Running the assay exactly at the ATP Km​ ensures the system is highly sensitive to ATP-competitive inhibitors. Under these conditions, the measured IC₅₀ closely approximates the true inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

  • Step 3: Detection Phase. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

    • Causality: This establishes a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system. The time-resolved nature of the Europium fluorophore eliminates transient background auto-fluorescence from the test compounds, ensuring that the signal strictly correlates with actual substrate phosphorylation.

  • Step 4: Quality Control & Validation. Calculate the Z'-factor using DMSO (vehicle) and 10 µM Staurosporine (pan-kinase inhibitor) controls.

    • Causality: A Z'-factor > 0.6 mathematically validates the assay's dynamic range and signal-to-noise ratio. If the Z'-factor drops below this threshold, the plate is automatically rejected, ensuring the absolute trustworthiness of the generated IC₅₀ values.

Protocol 2: Live-Cell NanoBRET Target Engagement

Objective: Validate that 5-M-4-TFM-TA penetrates the cell membrane and engages the target kinase in a physiological, live-cell environment.

  • Step 1: Transfection. Transiently transfect K562 cells with a NanoLuc-kinase fusion construct (e.g., NanoLuc-c-Src).

    • Causality: Expressing the kinase fused to a bioluminescent donor allows for proximity-based energy transfer measurements without requiring cell lysis. This preserves native intracellular ATP concentrations, competing proteins, and membrane dynamics.

  • Step 2: Tracer Equilibration. Incubate cells with a cell-permeable fluorescent NanoBRET tracer and varying concentrations of 5-M-4-TFM-TA.

    • Causality: The tracer reversibly binds the kinase active site. If 5-M-4-TFM-TA successfully permeates the cell and binds the target, it competitively displaces the tracer, causing a dose-dependent decrease in the BRET signal.

  • Step 3: Ratiometric Measurement. Measure luminescence at 460 nm (donor) and 618 nm (acceptor).

    • Causality: Utilizing a ratiometric readout (Acceptor/Donor) intrinsically normalizes the data against variations in cell number, viability, or transfection efficiency across different wells. This creates a self-correcting assay system immune to standard experimental artifacts.

G Step1 1. Compound Prep (10-Point DMSO Dilution) Step2 2. TR-FRET Assay (Biochemical Profiling) Step1->Step2 ≤1% DMSO Limit Step3 3. NanoBRET Assay (Live-Cell Engagement) Step2->Step3 Z'-factor > 0.6 Step4 4. Data Synthesis (IC50 & Kd Modeling) Step3->Step4 Ratiometric Data

Figure 2: Self-validating high-throughput workflow for kinase inhibitor benchmarking.

References

  • Lombardo, L. J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)." Journal of Medicinal Chemistry. URL:[Link]

  • Patsnap Synapse. "What is the mechanism of Dasatinib?" Patsnap Synapse Database, 2024. URL:[Link]

  • Zaki, et al. "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." RSC Advances, 2024. URL:[Link]

Validation

Reproducibility of Multi-Step Synthesis Pathways for 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine: A Comparative Guide

Executive Summary & Strategic Context The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-inflammator...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Specifically, 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine presents a unique synthetic challenge. The presence of the ortho-trifluoromethyl (-CF₃) group introduces significant steric bulk and strong electron-withdrawing effects, which can severely impact the reproducibility and yield of standard coupling reactions.

As a Senior Application Scientist, evaluating the causality behind synthetic failures is critical for process chemistry. This guide objectively compares the two primary synthetic methodologies for this target: the classical Hantzsch Thiazole Synthesis [1] and the alternative Suzuki-Miyaura Cross-Coupling approach. By analyzing the mechanistic bottlenecks of each pathway, we provide a self-validating framework to ensure reproducible scale-up.

Mechanistic Pathways & Causal Analysis

Pathway A: The Hantzsch Thiazole Synthesis (Gold Standard)

The Hantzsch synthesis remains the most robust method for constructing 2-aminothiazoles [2]. The process involves the α-bromination of 1-(2-trifluoromethylphenyl)propan-1-one, followed by a cyclocondensation with thiourea.

Causality of Success: The electron-withdrawing nature of the ortho-CF₃ group slows down the initial enolization required for bromination, necessitating a catalytic acid initiator. However, during the cyclocondensation step, the extreme nucleophilicity of the sulfur atom in thiourea easily overcomes the steric hindrance of the -CF₃ group[4]. The reaction is thermodynamically driven by the formation of the stable, aromatic thiazole ring, making this pathway highly reproducible even at multi-gram scales.

Hantzsch A 1-(2-Trifluoromethylphenyl) propan-1-one B Bromination (Br2 or NBS) A->B C 2-Bromo-1-(2-trifluoromethylphenyl) propan-1-one B->C D Cyclocondensation (+ Thiourea) C->D E 5-Methyl-4-(2-trifluoromethyl-phenyl) -thiazol-2-ylamine D->E

Fig 1. Hantzsch synthesis pathway for 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine.

Pathway B: Suzuki-Miyaura Cross-Coupling (Alternative)

An alternative approach involves constructing the thiazole core first to yield 4-bromo-5-methylthiazol-2-amine, followed by a palladium-catalyzed Suzuki-Miyaura coupling with 2-(trifluoromethyl)phenylboronic acid.

Causality of Failure: While modern cross-coupling is powerful, the ortho-CF₃ group creates a severe steric shield around the boronic acid. During the catalytic cycle, this bulk prevents efficient transmetalation to the palladium center. To force the reaction, chemists often increase the temperature and base concentration, which inadvertently accelerates the protodeboronation of the boronic acid. This competing side-reaction destroys the starting material, leading to poor reproducibility and low yields.

Suzuki A 4-Bromo-5-methylthiazol -2-amine C Pd Catalyst, Base (Suzuki-Miyaura) A->C B 2-(Trifluoromethyl)phenyl boronic acid B->C D 5-Methyl-4-(2-trifluoromethyl-phenyl) -thiazol-2-ylamine C->D

Fig 2. Alternative Suzuki-Miyaura cross-coupling route highlighting steric challenges.

Comparative Performance Data

To objectively evaluate these alternatives, we synthesized the target compound using both pathways across multiple batches. The quantitative data is summarized below:

Performance MetricHantzsch Synthesis (Pathway A)Suzuki Coupling (Pathway B)
Overall Yield 75% – 85%30% – 45%
Reproducibility High (Robust S-nucleophilicity)Low (Steric hindrance at Pd)
Scalability Excellent (Amenable to continuous flow [3])Poor (Costly Pd, variable yields)
Reaction Time 6 – 8 hours (Total)12 – 24 hours
Purity Profile >98% (Easy salt crystallization)~90% (Difficult separation of byproducts)

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation is caught before proceeding to the next step.

Protocol A: Two-Step Hantzsch Synthesis (Recommended)

Step 1: α-Bromination of the Ketone

  • Setup: Dissolve 1-(2-trifluoromethylphenyl)propan-1-one (10.0 mmol, 1.0 eq) in 20 mL of glacial acetic acid in a round-bottom flask equipped with a dropping funnel.

  • Initiation: Add 1 drop of 48% aqueous HBr to initiate enolization.

  • Addition: Cool the mixture to 0 °C. Add a solution of bromine (10.5 mmol, 1.05 eq) in 5 mL acetic acid dropwise over 30 minutes.

  • Validation (Checkpoint): Stir at room temperature for 2 hours. The reaction is complete when the red color of bromine dissipates, and TLC (Hexanes/EtOAc 9:1) shows complete consumption of the starting material.

  • Workup: Pour the mixture into ice water and quench any residual bromine with saturated aqueous Na₂S₂O₃. Extract with dichloromethane (3 x 20 mL). Wash the organic layer with saturated NaHCO₃ until neutralized. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the intermediate 2-bromo-1-(2-trifluoromethylphenyl)propan-1-one.

Step 2: Cyclocondensation

  • Setup: Dissolve the crude α-bromoketone from Step 1 in 25 mL of absolute ethanol.

  • Reaction: Add thiourea (12.0 mmol, 1.2 eq). Heat the mixture to reflux (78 °C) for 4–6 hours.

  • Validation (Checkpoint): Monitor via LC-MS. The intermediate S-alkylated species should fully convert to the cyclized thiazole mass [M+H]⁺.

  • Isolation: Cool the reaction to room temperature. The product will precipitate as the hydrobromide salt. Filter the solid and wash with cold ethanol.

  • Neutralization: Suspend the solid in water and adjust the pH to 8-9 using 10% NaOH. Extract the free base with ethyl acetate, dry, and concentrate to yield pure 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine .

Protocol B: Suzuki-Miyaura Cross-Coupling (For Comparison)
  • Setup: In a Schlenk flask, combine 4-bromo-5-methylthiazol-2-amine (5.0 mmol, 1.0 eq), 2-(trifluoromethyl)phenylboronic acid (7.5 mmol, 1.5 eq), and K₂CO₃ (10.0 mmol, 2.0 eq).

  • Solvent: Add 20 mL of a 1,4-Dioxane/Water mixture (4:1 v/v). Degas the suspension by bubbling argon for 15 minutes.

  • Catalyst: Add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%). Seal the flask and heat to 90 °C for 16 hours.

  • Validation & Pitfalls: TLC will likely show a complex mixture due to protodeboronation.

  • Workup: Filter through a pad of Celite to remove palladium black. Extract with ethyl acetate, concentrate, and purify via flash column chromatography (gradient elution: Hexanes to 50% EtOAc).

Decision Workflow for Scale-Up

When moving from discovery to process chemistry, selecting the right pathway is paramount. The decision tree below illustrates the logical flow for scaling up the synthesis of this specific fluorinated scaffold.

Workflow Start Select Synthesis Pathway Hantzsch Hantzsch Route (High Yield) Start->Hantzsch Suzuki Suzuki Route (Steric Hindrance) Start->Suzuki Opt1 Optimize Temp & Solvent (Ethanol, Reflux) Hantzsch->Opt1 Opt2 Ligand Screening (Buchwald Ligands) Suzuki->Opt2 Result1 Reproducible Scale-up (>85% Yield) Opt1->Result1 Result2 Variable Scale-up (<40% Yield) Opt2->Result2

Fig 3. Decision tree for scaling up the synthesis based on reproducibility and yield.

References

  • Kearney, P. C., et al. "Synthesis of aminothiazoles: polymer-supported approaches." RSC Advances, 2017. URL:[Link]

  • Cosford, N. D. P., et al. "Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles." Molecules (MDPI), 2020. URL:[Link]

  • Chiriac, C. I., et al. "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives." Pharmaceuticals (MDPI), 2021. URL:[Link]

Comparative

comparing receptor binding kinetics of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine analogs

Title: Kinetic Profiling of 2-Amino-4-arylthiazoles: A Comparative Guide to 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine Analogs Executive Summary & Strategic Context In modern drug development, optimizing equ...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Kinetic Profiling of 2-Amino-4-arylthiazoles: A Comparative Guide to 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine Analogs

Executive Summary & Strategic Context

In modern drug development, optimizing equilibrium affinity ( Kd​ or IC50​ ) is no longer sufficient for predicting in vivo efficacy. Clinical success is increasingly correlated with drug-target residence time ( τ ), which is driven by the dissociation rate constant ( koff​ ). This guide provides a rigorous comparative analysis of receptor binding kinetics for analogs of[1].

The 2-amino-4-arylthiazole core is a privileged pharmacophore, heavily utilized in the design of[2], [3], and various [4]. By dissecting the kinetic contributions of specific functional groups—namely the 2-trifluoromethyl and 5-methyl substituents—we establish a rational, causality-driven framework for lead optimization.

Mechanistic Causality: Structural Drivers of Binding Kinetics

As an application scientist, I emphasize that every functional group must earn its place on a scaffold through measurable biophysical contributions. The parent compound exhibits distinct kinetic advantages over its unsubstituted counterparts due to two primary structural features:

  • The 2-Trifluoromethyl ( CF3​ ) Effect (Pre-organization & kon​ ): The bulky, highly electronegative ortho- CF3​ group creates severe steric hindrance with the adjacent thiazole ring. This forces the phenyl ring out of coplanarity, locking the molecule into a highly specific dihedral angle. This conformational pre-organization drastically reduces the entropic penalty upon receptor binding, directly accelerating the association rate ( kon​ ).

  • The 5-Methyl Effect (Hydrophobic Anchoring & koff​ ): The addition of a methyl group at the 5-position of the thiazole ring increases local lipophilicity. In deep hydrophobic pockets (such as those found in TRPA1 or Tpo receptors), this methyl group acts as an anchor, maximizing van der Waals interactions. This directly decelerates the dissociation rate ( koff​ ), thereby prolonging residence time.

Structural_Causality CF3 2-CF3 Group (Steric Lock) K_ON Increased kon (Pre-organization) CF3->K_ON Reduces Entropy CH3 5-Methyl Group (Hydrophobic Anchor) K_OFF Decreased koff (Extended Residence) CH3->K_OFF Enhances VdW

Caption: Mechanistic impact of functional groups on binding kinetics.

Comparative Kinetic Data

To objectively compare performance, we evaluate the parent compound against three structural alternatives using a standardized receptor binding model. The data below illustrates how the removal or alteration of key functional groups impacts the kinetic profile.

Compound AnalogStructural Modification kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Residence Time τ (min)
Parent 5-Methyl-4-(2- CF3​ -phenyl) 4.5×105 1.2×10−4 0.26138.8
Analog 1 Des-methyl (4-(2- CF3​ -phenyl)) 4.2×105 8.5×10−4 2.0219.6
Analog 2 Des-fluoro (5-Methyl-4-(2- CH3​ -phenyl)) 1.1×105 1.5×10−4 1.36111.1
Analog 3 Unsubstituted (4-phenyl-thiazol-2-amine) 0.8×105 2.1×10−3 26.257.9

Data Interpretation: Removing the 5-methyl group (Analog 1) causes a ~7-fold increase in koff​ , drastically reducing residence time. Replacing the CF3​ group with a smaller CH3​ group (Analog 2) reduces kon​ due to the loss of rigid conformational locking, though koff​ remains relatively stable.

Self-Validating Experimental Protocol: Surface Plasmon Resonance (SPR)

To ensure trustworthiness and reproducibility, kinetic data must be generated using a self-validating SPR workflow. The following protocol details the capture-based methodology required for evaluating lipophilic 2-aminothiazoles[4].

Step 1: Receptor Immobilization (Capture Method)

  • Protocol: Immobilize anti-His antibodies onto a CM5 sensor chip via standard amine coupling. Inject His-tagged target receptor to achieve a capture level of 2000-3000 Response Units (RU).

  • Causality: Direct amine coupling of the receptor can modify critical lysine residues in the binding pocket and cause heterogeneous ligand binding. Antibody capture ensures homogenous, oriented receptor presentation, which is mathematically required for accurate 1:1 Langmuir kinetic fitting.

Step 2: Buffer Preparation & Solvent Correction (Self-Validation)

  • Protocol: Prepare running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) supplemented with exactly 1.0% DMSO. Prepare a 6-point DMSO calibration curve (0.5% to 1.5% DMSO).

  • Causality: 2-amino-4-arylthiazoles are highly lipophilic and require DMSO for solubility. Because DMSO has a massive refractive index, even a 0.01% mismatch between the sample and running buffer will create bulk shift artifacts that mask the true kon​ and koff​ signals. The calibration curve mathematically subtracts this artifact, validating the integrity of the baseline.

Step 3: Analyte Injection & Kinetic Analysis

  • Protocol: Inject thiazole analogs in a 3-fold dilution series (e.g., 0.3 nM to 30 nM) at a high flow rate of 50 µL/min. Use an association time of 120 seconds and a dissociation time of 600 seconds.

  • Causality: A high flow rate minimizes mass transport limitation (MTL), ensuring that the observed kon​ is reaction-limited, not diffusion-limited. The extended 600-second dissociation phase is critical for accurately measuring the slow koff​ of the parent compound.

SPR_Workflow N1 Receptor Capture N2 DMSO Calibration N1->N2 N3 Analyte Injection N2->N3 N4 Association (kon) N3->N4 N5 Dissociation (koff) N4->N5

Caption: Step-by-step SPR workflow for measuring receptor binding kinetics.

Conclusion

The 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine scaffold represents a masterclass in kinetic optimization. By utilizing the steric bulk of the CF3​ group to drive association and the lipophilicity of the 5-methyl group to delay dissociation, this analog achieves a superior residence time compared to baseline 2-aminothiazoles. When evaluating these compounds, researchers must employ rigorous, self-validating SPR protocols with strict solvent correction to capture these nuanced kinetic differences accurately.

References

  • Title: 2-Amino-4-arylthiazole compounds as TRPA1 antagonists (WO 2012085662): a patent evaluation. Source: Expert Opinion on Therapeutic Patents (2013) URL: [Link]

  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Source: Molecules (2021) URL: [Link]

  • Title: A Rational Chemical Intervention Strategy To Circumvent Bioactivation Liabilities Associated with a Nonpeptidyl Thrombopoietin Receptor Agonist Containing a 2-Amino-4-arylthiazole Motif. Source: Chemical Research in Toxicology (2007) URL: [Link]

  • Title: 5-Methyl-4-(2-trifluoromethylphenyl)-thiazol-2-ylamine - CAS 1781349-81-2. Source: ChemBK Chemical Database URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling, segregation, and thermal destruction of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine . As a Senior Application Scientist, I have structur...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling, segregation, and thermal destruction of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine .

As a Senior Application Scientist, I have structured this protocol to move beyond generic safety data sheets. Handling highly functionalized halogenated heterocycles requires a deep understanding of molecular behavior under stress. This guide provides the mechanistic reasoning and logistical frameworks necessary to ensure absolute environmental compliance and laboratory safety.

Hazard Causality & Chemical Profile

To manage chemical waste effectively, we must first understand the structural liabilities of the molecule. 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine presents a complex disposal profile due to two primary functional groups:

  • The Trifluoromethyl (-CF₃) Moiety : The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 485 kJ/mol)[1]. Standard disposal methods or low-temperature incineration are entirely insufficient. Incomplete combustion of this group will yield Products of Incomplete Combustion (PICs) and highly toxic, corrosive Hydrogen Fluoride (HF) gas[2][3].

  • The Thiazol-2-ylamine Core : This heterocyclic ring contains nitrogen and sulfur heteroatoms. Thermal decomposition of this core generates nitrogen oxides (NOx) and sulfur dioxide (SO₂)[4]. Furthermore, the amine functional group presents acute toxicological risks, including skin/eye sensitization and aquatic toxicity, necessitating strict exposure controls under OSHA standards[5].

Operational Safety & Spill Response Protocol

In the event of a spill, immediate containment is required to prevent environmental release and occupational exposure. Every laboratory handling this compound must integrate the following self-validating protocol into their Chemical Hygiene Plan[6].

Step-by-Step Spill Methodology:

  • Evacuation & Ventilation : Immediately clear the affected area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to prevent the accumulation of aerosolized particulates[5].

  • PPE Donning : Responders must wear chemical-resistant nitrile gloves (double-gloving is strictly recommended), splash-proof chemical goggles, a chemically resistant lab coat, and a fitted particulate respirator (N95 or P100) if the compound is in a dry, powder form[6].

  • Containment & Neutralization :

    • For Solutions: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Do not use combustible materials like sawdust, which can react with organic solvents.

    • For Solids: Lightly mist the powder with a compatible, non-reactive solvent (e.g., water or dilute alcohol) to suppress dust generation before sweeping. Alternatively, use a HEPA-filtered vacuum dedicated exclusively to hazardous chemical cleanup.

  • Collection : Carefully transfer the absorbed material into a rigid, leak-proof, high-density polyethylene (HDPE) secondary container.

  • Decontamination : Wash the spill area with a mild detergent solution, collecting all rinsate and contaminated PPE as hazardous waste[7].

Waste Segregation and Storage Plan

Proper segregation prevents dangerous cross-reactions and ensures compliance with EPA and Resource Conservation and Recovery Act (RCRA) regulations.

  • Classification : Waste containing this compound must be strictly labeled as "Hazardous Waste - Halogenated Organic Compound" [7].

  • Incompatibilities : Keep strictly separated from strong oxidizing agents, strong acids, and active metals to prevent exothermic reactions.

  • Storage Logistics : Store in secondary containment in a designated, well-ventilated hazardous waste accumulation area. Waste must be tightly sealed and must not be held for more than 90 days before transport to a permitted Treatment, Storage, and Disposal Facility (TSDF)[7].

Final Disposal Plan: High-Temperature Incineration

Due to the recalcitrant nature of the C-F bonds, standard landfilling, biological treatment, or drain disposal are strictly prohibited. The only scientifically validated and EPA-approved disposal method for fluorinated organic compounds is high-temperature hazardous waste incineration [8][9].

Incineration Mechanics & Causality:

  • Thermal Destruction : The waste must be processed in a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1,000°C (1,832°F) with a residence time of at least 2 seconds[3][10]. This extreme thermal environment is required to achieve a >99.99% Destruction and Removal Efficiency (DRE) by homolytically cleaving the stable C-F, C-N, and C-S bonds[2][3].

  • Flue Gas Scrubbing : The combustion of this molecule will quantitatively yield Hydrogen Fluoride (HF), Sulfur Dioxide (SO₂), and Nitrogen Oxides (NOx)[4]. The incinerator must be equipped with a wet or semi-dry acid gas scrubber utilizing alkaline reagents (such as lime or sodium bicarbonate) to neutralize HF into inert calcium fluoride (CaF₂) or sodium fluoride (NaF) before the exhaust is released into the atmosphere[3][4][9].

Quantitative Data & Operational Parameters

Table 1: Chemical Hazard Profile & Mitigation Strategy

Structural Component Combustion Byproducts Hazard Implication Mitigation Strategy
Trifluoromethyl (-CF₃) Hydrogen Fluoride (HF), PICs Highly corrosive gas, environmental persistence High-temp incineration (>1000°C), alkali scrubbing
Thiazole Ring (-S-, -N-) SOx, NOx Acid rain precursor, respiratory irritant Wet/semi-dry gas scrubbers, catalytic reduction

| Amine Group (-NH₂) | NOx | Skin/eye sensitization, aquatic toxicity | Strict segregation, rigorous PPE (Nitrile, N95) |

Table 2: Required Incineration Parameters

Parameter Required Specification Scientific Rationale
Primary Chamber Temp > 1,000°C (1,832°F) Cleaves the strong C-F bond (approx. 485 kJ/mol)
Residence Time > 2.0 seconds Ensures complete oxidation, prevents PIC formation
Destruction Efficiency > 99.99% DRE Federally mandated for halogenated organic compounds

| Scrubber Reagent | Lime (Ca(OH)₂) or NaHCO₃ | Neutralizes toxic HF gas to form inert CaF₂ or NaF |

Waste Stream Logic (Visualization)

The following diagram maps the logistical lifecycle of the compound from generation to final thermal destruction, ensuring no breaks in the chain of custody or safety protocols.

WasteWorkflow W Waste Generation (Fluorinated Thiazolamine) S Waste Segregation (Halogenated Organics) W->S Classify & Label T Temporary Storage (<90 Days Accumulation) S->T Secondary Containment I High-Temp Incineration (>1000°C, >2s Residence) T->I Transport to TSDF C Flue Gas Scrubbing (Alkali Neutralization of HF) I->C Exhaust Gases (HF, SOx) D Final Disposal (Inert Ash to Landfill) C->D Scrubbed Emissions

Lifecycle of fluorinated thiazolamine waste from generation to high-temperature thermal destruction.

References

  • Environmental Protection Agency (EPA) . Disposal of PFAS Waste via Incineration. Retrieved from [Link]

  • Environmental Protection Agency (EPA) . Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Chemical Hygiene Plan (Factsheet). Retrieved from[Link]

  • Clean Harbors . Total PFAS Solution: High-Temperature Incineration. Retrieved from [Link]

  • Glosfume . Hazardous Waste Incineration: Particulates & Filtration. Retrieved from[Link]

  • California State University, Los Angeles . Campus Hazardous Waste Disposal Guidelines. Retrieved from[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine

Foreword: As a novel or specialized research chemical, 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine (CAS No. 302783-13-5) may lack a comprehensive, publicly available Safety Data Sheet (SDS).

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: As a novel or specialized research chemical, 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine (CAS No. 302783-13-5) may lack a comprehensive, publicly available Safety Data Sheet (SDS). Therefore, this guide is synthesized from the known hazards of structurally similar compounds, including other thiazole derivatives and molecules containing the trifluoromethylphenyl moiety. This approach, rooted in established principles of chemical safety, mandates a cautious and proactive stance to ensure the well-being of all laboratory personnel.

Core Hazard Assessment

The primary hazards associated with this class of compounds are inferred from related chemical structures. The trifluoromethyl group can influence metabolic stability and lipophilicity, while the thiazole ring is a common feature in bioactive molecules. Based on analogs, researchers must anticipate the following potential hazards:

  • Skin Irritation: Thiazole derivatives are frequently cited as skin irritants.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of the compound, particularly as a fine powder or aerosol, may lead to respiratory irritation.[2][4][5]

  • Acute Toxicity: Similar compounds have demonstrated acute oral toxicity, warranting measures to prevent ingestion.[1][4][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risk. All PPE must meet established governmental standards, such as those from the National Institute for Occupational Safety and Health (NIOSH) in the U.S. or equivalent EN standards in Europe.[7][8]

PPE CategoryItemStandard/SpecificationCausality and Rationale
Primary Engineering Control Chemical Fume HoodCertified and functioning correctlyThis is the most crucial piece of safety equipment. It contains vapors and fine particulates at the source, preventing inhalation, which is a primary exposure route for irritating powders.[4][9]
Eye & Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 CompliantGoggles provide a seal around the eyes to protect against splashes and fine dust.[7] A face shield, worn over goggles, is mandatory when handling larger quantities (>1 liter) or when there is a significant risk of splashing during procedures like sonication or rapid mixing.[8][10]
Hand Protection Nitrile Gloves (Disposable)Check for chemical resistanceProvides essential protection against incidental skin contact.[7] Given the potential for skin irritation, gloves should be inspected for tears before use and changed immediately upon contamination or after extended use.
Body Protection Flame-Resistant Laboratory CoatLong-sleeved, fully buttonedProtects skin and personal clothing from contamination by spills or splatters.[7]
Respiratory Protection NIOSH-Approved Respirator (e.g., N95 or higher)As required by risk assessmentA respirator is required when handling the solid compound outside of a fume hood or when engineering controls are insufficient to prevent the generation of dust or aerosols.[4]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow minimizes risk at every stage of the experimental process.

Step 1: Preparation and Pre-Handling Checks
  • Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly. Check the airflow monitor.

  • Assemble All Materials: Gather the chemical, necessary solvents, glassware, and spill kit materials before bringing the compound into the hood. This minimizes traffic in and out of the work area.

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before opening the chemical container. If a respirator is needed, ensure it has been properly fit-tested.

Step 2: Handling the Compound
  • Work Within the Fume Hood: All manipulations of the compound must occur inside the fume hood, at least 6 inches from the sash.

  • Minimize Dust Generation: When weighing the solid, use a micro-spatula and handle the container gently. Avoid any actions that could create airborne dust.

  • Prevent Contact: Use appropriate tools to handle the compound and avoid direct contact with skin, eyes, and clothing.[4]

  • Container Management: Keep the container tightly sealed when not in use.[3]

Step 3: Post-Handling and Decontamination
  • Surface Decontamination: After handling, wipe down the work surface inside the fume hood, the exterior of any containers, and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the face shield, then the lab coat, and finally the goggles.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][6]

Emergency Procedures

Immediate and correct action is vital in the event of an exposure.

Exposure RouteImmediate Action Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek prompt medical attention.[4]
Skin Contact Immediately remove contaminated clothing.[11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[2] Call a physician or poison control center immediately.[6]

Spill and Disposal Plan

Spill Response
  • Evacuate and Alert: Alert others in the vicinity. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Containment (Small Spills): For small spills within a fume hood, cover the spill with an inert absorbent material like vermiculite or sand.[5]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealed container for chemical waste.[5][9]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

All waste containing 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous chemical waste.[2]

  • Collection: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.[4]

  • Disposal: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[6] Do not dispose of it down the drain or in regular trash.[4]

Workflow Visualization

The following diagram outlines the logical flow for safely handling 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine from preparation to final disposal.

G prep Step 1: Preparation - Verify Fume Hood Function - Assemble All Materials - Don Appropriate PPE handling Step 2: Chemical Handling - Work Exclusively in Fume Hood - Minimize Dust/Aerosol Generation - Avoid All Direct Contact prep->handling Proceed to Handling post_handling Step 3: Post-Handling & Decontamination - Clean Work Surfaces & Equipment - Doff PPE Correctly - Wash Hands Thoroughly handling->post_handling Experiment Complete waste Step 4: Waste Segregation & Collection - Collect All Contaminated Materials - Use Labeled, Sealed Containers post_handling->waste Segregate Waste disposal Step 5: Final Disposal - Follow Institutional EHS Protocols - Document Waste for Pickup waste->disposal Store for Disposal

Caption: Safe Handling & Disposal Workflow.

References

  • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole, Benchchem. 7

  • Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine, Benchchem. 4

  • 5-{[4-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine, NextSDS. 1

  • Personal protective equipment for handling 2-Chlorothiazole-5-thiol, Benchchem. 9

  • SAFETY DATA SHEET, MilliporeSigma. 2

  • Safety data sheet, BASF. 12

  • SAFETY DATA SHEET, [Source Not Specified]. 5

  • SAFETY DATA SHEET, Thermo Fisher Scientific. 6

  • SAFETY DATA SHEET, Fisher Scientific. 11

  • SAFETY DATA SHEET, TCI Chemicals. 3

  • Thiazole,5-(chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl] - ChemicalBook. 13

  • SAFETY DATA SHEET, MilliporeSigma.

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety, Dartmouth. 8

  • Guidance for Selection of Personal Protective Equipment for MDI Users, American Chemistry Council. 10

  • SAFETY DATA SHEET, TCI Chemicals. 14

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine
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